1-Ethyl-5,6-dinitrobenzimidazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5,6-dinitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-2-11-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKVSYBPRQSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Chemical Properties of 1-Ethyl-5,6-dinitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-5,6-dinitrobenzimidazole, a heterocyclic aromatic compound, belongs to a class of molecules that has garnered significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiparasitic and anticancer effects. The introduction of nitro groups to the benzimidazole core can significantly modulate its electronic properties and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential mechanisms of action based on related compounds.
Chemical and Physical Properties
Direct experimental data for this compound is limited in publicly available literature. However, its properties can be inferred from data on analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5,6-Dinitrobenzimidazole | 1-Ethyl-5-nitrobenzimidazole |
| Molecular Formula | C₉H₈N₄O₄ | C₇H₄N₄O₄ | C₉H₉N₃O₂ |
| Molecular Weight | 236.19 g/mol | 208.13 g/mol | 191.19 g/mol [1] |
| CAS Number | 27578-65-0 | 50365-37-2 | 90349-15-8[1] |
| Melting Point | Not available | >300 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Soluble in ethanol. | >28.7 µg/mL in aqueous buffer at pH 7.4[1] |
| Appearance | Predicted to be a yellow crystalline solid. | Yellowish crystalline powder. | Not available |
Table 2: Predicted and Experimental Spectral Data
| Technique | This compound (Predicted) | 5,6-Dinitrobenzimidazole (Experimental) |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons. Chemical shifts of aromatic protons would be downfield due to the electron-withdrawing nitro groups. | Aromatic protons would show characteristic signals. |
| ¹³C NMR | Signals for the ethyl group carbons and aromatic carbons. Carbons attached to nitro groups would be significantly deshielded. | Aromatic carbon signals would be observed. |
| IR (cm⁻¹) | ~3100 (aromatic C-H), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretching), ~1600 (C=N stretching). | Similar characteristic peaks for nitro and benzimidazole groups would be present. |
| Mass Spec (m/z) | Molecular ion peak at 236.19 (M+). Fragmentation pattern would likely involve loss of nitro groups and parts of the ethyl chain. | Molecular ion peak at 208.13 (M+). |
Synthesis and Experimental Protocols
The synthesis of this compound is expected to proceed via the nitration of 1-ethylbenzimidazole. The following is a detailed, representative experimental protocol.
Synthesis of this compound
Principle: The electrophilic nitration of 1-ethylbenzimidazole using a nitrating mixture (e.g., nitric acid and sulfuric acid) introduces two nitro groups onto the benzene ring of the benzimidazole core.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), slowly add 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Nitration Reaction: To the cooled nitrating mixture, add 5.0 g of 1-ethylbenzimidazole portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
-
Isolation of Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield this compound as a crystalline solid.
Chemical Reactivity and Biological Activity
Chemical Reactivity
The presence of two electron-withdrawing nitro groups on the benzene ring makes the aromatic system electron-deficient. This deactivation makes it less susceptible to further electrophilic substitution. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro groups under specific conditions. The imidazole ring can be protonated in acidic conditions and can also be alkylated at the N-3 position.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are known for their broad spectrum of biological activities. The antiparasitic action of many benzimidazoles, such as albendazole, is primarily due to their ability to bind to the β-tubulin subunit of microtubules. This binding inhibits microtubule polymerization, leading to disruption of cellular processes like cell division, motility, and nutrient uptake in the parasite.[2]
Dinitrobenzimidazole derivatives have also been investigated for their anticancer properties.[3] The mechanisms of action for anticancer benzimidazoles are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA replication and repair.[3]
Conclusion
This compound is a compound of interest due to the established biological activities of the dinitrobenzimidazole scaffold. While specific experimental data for this compound is sparse, its chemical properties, reactivity, and biological potential can be reasonably predicted based on related structures. The synthetic route via nitration of 1-ethylbenzimidazole is straightforward, and the resulting compound holds promise for further investigation as an antiparasitic or anticancer agent. The provided protocols and conceptual frameworks serve as a valuable resource for researchers venturing into the synthesis and evaluation of this and similar benzimidazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-ethyl-5,6-dinitrobenzimidazole, a molecule of interest in medicinal and materials chemistry. The synthesis is presented as a two-step process, commencing with the dinitration of a benzimidazole precursor followed by N-alkylation. This document collates procedural details from analogous reactions and provides a structured presentation of the available data for the key intermediates.
Synthesis Pathway Overview
The most chemically sound and referenced approach to synthesizing this compound involves a two-step sequence. First, a commercially available benzimidazole precursor is subjected to harsh nitrating conditions to introduce two nitro groups onto the benzene ring, yielding 5,6-dinitro-1H-benzimidazole. This intermediate is then selectively alkylated at the N1 position using an ethylating agent to afford the final product.
The overall transformation can be visualized as follows:
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis. These protocols are based on established procedures for similar transformations.
Step 1: Synthesis of 5,6-Dinitro-1H-benzimidazole (Intermediate)
This procedure is adapted from a typical method for the dinitration of benzimidazole derivatives.
Experimental Protocol:
-
To 30 mL of 92% sulfuric acid (H₂SO₄), add the chosen benzimidazole starting material (0.025 mol) dropwise while maintaining a low temperature with an ice bath.
-
Under vigorous stirring, slowly add a pre-cooled mixture of 5 mL of 65% nitric acid (HNO₃) and 1 mL of 92% sulfuric acid.
-
Allow the reaction mixture to stand at a temperature between 0–5°C for 1 hour to ensure complete dinitration.
-
Pour the reaction mixture into 100 g of an ice-water mixture (1:1, v/v).
-
To facilitate precipitation, add 10 g of sodium chloride (NaCl) to the solution.
-
Maintain the solution at 0–10°C until a crystalline solid forms.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound (Final Product)
This protocol is a generalized procedure based on the N-alkylation of nitro-substituted benzimidazoles. The reaction should be carried out under anhydrous conditions.
Experimental Protocol:
-
In an oven-dried flask, dissolve 5,6-dinitro-1H-benzimidazole (1 equivalent) in a suitable dry solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.
-
To the stirring suspension, add an ethylating agent, such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄), (1.1-1.5 equivalents) dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 5,6-Dinitro-1H-benzimidazole | C₇H₄N₄O₄ | 208.13 | >300 | ¹H NMR (DMSO-d₆): Signals corresponding to aromatic protons and the N-H proton are expected in the downfield region. |
| 1-Ethyl-5-nitrobenzimidazole | C₉H₉N₃O₂ | 191.19 | Not Available | ¹H NMR: Signals for the ethyl group (triplet and quartet) and aromatic protons are characteristic. |
| This compound | C₉H₈N₄O₄ | 236.19 | Not Available | Expected ¹H NMR: Signals for the ethyl group (triplet and quartet) and two singlets for the aromatic protons at C4 and C7. |
Logical Workflow for Synthesis and Characterization
The logical progression from starting materials to the final, purified product is outlined below. This workflow includes essential purification and analytical steps to ensure the identity and purity of the synthesized compounds.
Spectroscopic Data for 1-Ethyl-5,6-dinitrobenzimidazole: A Technical Guide
Proposed Synthesis and Characterization Workflow
The synthesis of 1-Ethyl-5,6-dinitrobenzimidazole would likely proceed through the nitration of 1-ethylbenzimidazole or by constructing the benzimidazole ring from a pre-dinitrated precursor. Following synthesis and purification, a standard workflow of spectroscopic analysis is employed to confirm the structure and purity of the compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the necessary spectroscopic data, based on common practices for characterizing novel organic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
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Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence like DEPT (Distortionless Enhancement by Polarization Transfer) may be used to differentiate between CH, CH₂, and CH₃ groups.
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Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for ¹H NMR are reported in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Reporting: Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system (e.g., GC-MS or LC-MS). Electron Impact (EI) is a common ionization method for initial characterization. High-Resolution Mass Spectrometry (HRMS) is used for accurate mass determination.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and resulting fragment ions are recorded.
-
Data Reporting: The m/z values of significant peaks are reported, with their relative intensities. The molecular ion peak [M]⁺ is identified, and HRMS data is used to confirm the elemental composition.
Predicted Spectroscopic Data
NMR Spectroscopy
The electron-withdrawing nature of the two nitro groups will significantly deshield the aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzimidazole.
¹H NMR:
-
Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of the benzimidazole ring. These would likely appear in the δ 8.0-9.0 ppm range.
-
Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons are expected, characteristic of an ethyl group. The methylene protons, being attached to a nitrogen atom, would likely appear around δ 4.5-5.0 ppm.
¹³C NMR:
-
Aromatic Carbons: The carbons bearing the nitro groups (C5 and C6) would be significantly downfield. Other aromatic carbons would also be deshielded.
-
Ethyl Group: Signals for the -CH₂- and -CH₃ carbons would appear in the aliphatic region of the spectrum.
Table 1: Example NMR Data for 5-nitrobenzimidazole (Not the Target Compound) [2] This data is provided for illustrative purposes to indicate the typical chemical shifts for a related structure.
| Signal Type | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | DMSO-d₆ | 8.51 (d, J=2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J=8.9, 2.2 Hz, 1H), 7.76 (d, J=8.9 Hz, 1H) |
| ¹³C NMR | DMSO-d₆ | 146.26, 142.15, 117.10 |
IR Spectroscopy
The IR spectrum will be dominated by the strong absorptions from the nitro groups.
Table 2: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (Ethyl) | Stretch | 2980 - 2850 | Medium |
| C=N / C=C (Benzimidazole ring) | Stretch | 1620 - 1450 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a key indicator for the presence of aromatic nitro groups.[3][4]
Mass Spectrometry
The molecular weight of this compound (C₉H₈N₄O₄) is 236.18 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 236 | [M]⁺ (Molecular Ion) | - |
| 221 | [M - CH₃]⁺ | Loss of methyl radical from the ethyl group |
| 207 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 190 | [M - NO₂]⁺ | Loss of a nitro group |
| 144 | [M - 2NO₂]⁺ | Loss of both nitro groups |
The fragmentation of benzimidazoles can also involve the loss of HCN from the imidazole ring.[5][6] The presence of nitro groups introduces characteristic fragmentation pathways, including the loss of NO, NO₂, and O.
References
Crystal Structure of 1-Ethyl-5,6-dinitrobenzimidazole: A Technical Overview
Disclaimer: As of the latest available data, a solved crystal structure for 1-Ethyl-5,6-dinitrobenzimidazole has not been deposited in publicly accessible crystallographic databases. This technical guide will therefore leverage data from closely related nitro-substituted benzimidazole derivatives to infer and discuss the probable structural and chemical characteristics of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The introduction of nitro groups and an ethyl substituent to the benzimidazole core, as in this compound, is anticipated to modulate its electronic properties, molecular conformation, and, consequently, its biological activity. This guide provides a comprehensive overview of the expected crystallographic features, a plausible synthetic route, and potential biological implications of this compound class.
Predicted Molecular and Crystal Structure
While the specific crystal structure of this compound is not available, we can extrapolate its key features from the analysis of a related compound, Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate.[4] The benzimidazole ring system is characteristically planar. The ethyl group at the N1 position will likely be oriented to minimize steric hindrance with the imidazole ring. The two nitro groups at the 5 and 6 positions are expected to be nearly coplanar with the benzene ring to maximize resonance stabilization.
Intermolecular interactions are crucial in defining the crystal packing. For this compound, we can anticipate the presence of C-H···O hydrogen bonds between the ethyl group and the nitro groups of adjacent molecules. Furthermore, π-π stacking interactions between the aromatic benzimidazole rings are a common feature in the crystal structures of such planar heterocyclic systems and are expected to contribute to the overall stability of the crystal lattice.
Crystallographic Data of a Representative Benzimidazole Derivative
The following table summarizes the crystallographic data for Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, which serves as a model for understanding the general crystallographic properties of substituted benzimidazoles.[4]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9926 (7) |
| b (Å) | 12.3287 (11) |
| c (Å) | 13.9635 (12) |
| β (°) | 93.120 (3) |
| Volume (ų) | 1717.7 (2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.247 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| Temperature (K) | 100 |
Experimental Protocols
A plausible synthetic route to this compound would involve a multi-step process, beginning with the nitration of a suitable benzimidazole precursor followed by N-alkylation. The following is a generalized experimental protocol based on established methods for the synthesis of related nitro- and alkyl-substituted benzimidazoles.[1][5]
Synthesis of 5,6-dinitrobenzimidazole
-
Nitration: To a cooled (0-5 °C) solution of benzimidazole in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude 5,6-dinitrobenzimidazole.
-
Purification: The precipitate is filtered, washed with cold water until neutral, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the purified product.
Synthesis of this compound
-
N-Alkylation: 5,6-dinitrobenzimidazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the imidazole nitrogen.
-
Ethylating Agent: An ethylating agent, for instance, ethyl iodide or diethyl sulfate, is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents, such as ethanol, ethyl acetate, or a combination of dichloromethane and hexane.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Potential Biological Significance
Nitro-substituted benzimidazoles have been reported to possess a range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][3][6][7] The nitro group is often a key pharmacophore, which can be bioreduced in anaerobic organisms to generate reactive nitrogen species that are cytotoxic. The ethyl group at the N1 position can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and overall bioavailability.
Conceptual Signaling Pathway
While the specific targets of this compound are not yet elucidated, a plausible mechanism of action, particularly against anaerobic microbes, involves the reductive activation of the nitro groups.
Caption: Conceptual pathway for the bioactivation of a nitro-benzimidazole derivative.
Conclusion
This compound represents an intriguing target for synthesis and structural elucidation due to the potential biological activities conferred by its nitro-substituents. While its specific crystal structure remains to be determined, analysis of related compounds provides a solid foundation for predicting its molecular geometry and intermolecular interactions. The synthetic pathways are well-established for this class of compounds. Future research should focus on the successful synthesis, crystallization, and subsequent biological evaluation of this compound to fully unlock its therapeutic potential.
References
- 1. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility of 1-Ethyl-5,6-dinitrobenzimidazole in Various Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and ultimate therapeutic efficacy. 1-Ethyl-5,6-dinitrobenzimidazole is a compound of interest for which solubility data is essential for its progression in research and development. Understanding its solubility profile in various solvents is fundamental for designing appropriate dosage forms, purification processes, and for predicting its behavior in biological systems.
This technical guide outlines the standard methodologies for the experimental determination of the solubility of this compound, provides a template for the systematic presentation of solubility data, and includes a visualization of the experimental workflow.
Quantitative Solubility Data
The following table is a template illustrating how experimentally determined solubility data for this compound should be presented. The values provided are hypothetical and serve as a placeholder for actual experimental data. Data should be reported in various units, including mole fraction (x), molarity (mol/L), and mass solubility ( g/100 g of solvent), at different temperatures.
Table 1: Hypothetical Solubility Data of this compound
| Solvent | Temperature (K) | Mole Fraction (x) | Molarity (mol/L) | Mass Solubility ( g/100 g solvent) |
| Methanol | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Ethanol | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Acetone | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Ethyl Acetate | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Acetonitrile | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Dichloromethane | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Toluene | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Water (pH 7.4) | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data |
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is crucial and can be achieved through well-established methods. The isothermal shake-flask method is considered the gold standard for its reliability.[1][2]
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Thermostatic shaker bath
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure saturation.[1]
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it using a syringe filter to remove any undissolved particles.[1]
-
Quantification:
-
HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibration range. Analyze the diluted sample using a validated HPLC method. The concentration is determined from a calibration curve prepared with standard solutions of this compound of known concentrations.[3][4][5]
-
UV/Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, the concentration of the diluted saturated solution can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve.[6][7][8][9]
-
Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is evaporated, and the container with the solid residue is dried to a constant weight. The mass of the dissolved solute can then be determined.[10][11][12]
-
-
Data Calculation: Calculate the solubility in the desired units (mole fraction, molarity, g/100 g solvent). Repeat the experiment at different temperatures as required.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination and analysis of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Data Correlation with Thermodynamic Models
To enhance the utility of the experimental data, it is recommended to correlate the solubility data with established thermodynamic models. These models can be used to predict solubility at different temperatures and to derive thermodynamic parameters of dissolution.
Commonly used models include:
-
The modified Apelblat equation: A semi-empirical model that relates the mole fraction solubility to temperature.[13][14][15][16]
-
The λh (Buchowski-Ksiazczak) equation: Another model used to describe the solid-liquid equilibrium.[13][14][15][16]
The parameters of these models are determined by fitting the experimental solubility data. The goodness of fit is typically evaluated by calculating the root-mean-square deviation (RMSD).
Conclusion
While specific experimental data on the solubility of this compound is currently lacking in publicly accessible literature, this guide provides a robust framework for researchers to obtain and report this critical data. By following standardized protocols and data presentation formats, the scientific community can build a reliable database for this compound, facilitating its further development and application.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rootspress.org [rootspress.org]
- 9. rjptonline.org [rjptonline.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. pharmajournal.net [pharmajournal.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pub.vito.be [pub.vito.be]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ThermoML:J. Chem. Thermodyn. 2016, 102, 178-187 [trc.nist.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-5,6-dinitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 1-Ethyl-5,6-dinitrobenzimidazole. Due to a lack of specific experimental data for this compound in the public domain, this guide synthesizes information from closely related nitroaromatic and benzimidazole compounds to project its thermal behavior. The methodologies and potential decomposition mechanisms outlined herein are based on established analytical techniques and known reactivity of analogous chemical structures.
Introduction
This compound is a heterocyclic aromatic compound containing two nitro groups, which are known to be energetic functionalities. Understanding the thermal stability and decomposition of such molecules is critical for safe handling, storage, and processing, particularly in the context of pharmaceutical development where thermal events can impact drug substance and product stability. The presence of the dinitro substitution on the benzimidazole core suggests a potential for exothermic decomposition at elevated temperatures.
Predicted Thermal Behavior
Based on the thermal analysis of other nitroaromatic compounds, this compound is expected to exhibit a distinct melting point followed by a sharp exothermic decomposition. The decomposition is likely to be a complex process involving multiple reaction steps. The onset temperature of decomposition and the energy released are key parameters for assessing its thermal hazard.
Quantitative Data on Analogous Compounds
To provide a quantitative context, the following table summarizes thermal decomposition data for related nitroaromatic compounds. This data can serve as a benchmark for estimating the thermal stability of this compound.
| Compound | Decomposition Onset (Tonset) | Peak Decomposition Temp (Tpeak) | Heat of Decomposition (ΔHd) | Activation Energy (Ea) | Reference |
| p-Nitrobenzoic Acid | ~200-250 °C | Varies with heating rate | 327.05 - 1003.98 J/g | 157.00 kJ/mol | [1] |
| m-Nitrobenzoic Acid | ~200-250 °C | Varies with heating rate | - | 203.43 kJ/mol | [1] |
| o-Nitrobenzoic Acid | ~150-200 °C | Varies with heating rate | 335.61 - 542.27 J/g | 131.31 kJ/mol | [1] |
| 3,5-difluoro-2,4,6-trinitroanisole | ~226 °C (TASDT) | Varies with heating rate | - | - | [2] |
| Triamino-trinitrobenzene (TATB) | - | - | - | 150 - 250 kJ/mol | [3] |
Note: TASDT refers to the self-accelerating decomposition temperature.
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for key experiments used to characterize the thermal stability of energetic materials like this compound.
4.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and heat of decomposition.
-
Instrumentation: A calibrated DSC instrument (e.g., TA Instruments, Mettler Toledo).
-
Sample Preparation: A small sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, 10, 15 °C/min) from ambient temperature to a final temperature beyond the decomposition event (e.g., 350-400 °C).[2]
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the temperatures of endothermic (melting) and exothermic (decomposition) events. The area under the exothermic peak is integrated to calculate the heat of decomposition. Kinetic parameters like activation energy can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) method by analyzing data from multiple heating rates.[1]
4.2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss as a function of temperature and identify the temperature range of decomposition.
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC experiment.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[2]
Visualizations
5.1. Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for evaluating the thermal stability of a compound like this compound.
5.2. Postulated Decomposition Pathway
The decomposition of nitroaromatic compounds is complex. For this compound, the initial step is likely the homolytic cleavage of a C-NO2 bond, which is typically the weakest bond in the molecule. This would be followed by a cascade of radical reactions.
Conclusion
References
A Technical Guide to the Historical Synthesis of Nitrobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of nitrobenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the fundamental reaction pathways.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, with their derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group onto the benzimidazole scaffold can significantly modulate these biological activities, making nitrobenzimidazoles particularly important pharmacophores. Historically, two primary strategies have been employed for the synthesis of these compounds: the direct nitration of a pre-formed benzimidazole ring and the condensation of a nitro-substituted o-phenylenediamine with a suitable cyclizing agent. This guide will delve into the classical methods that form the foundation of nitrobenzimidazole synthesis.
Core Synthesis Methods: A Comparative Overview
The following table summarizes quantitative data from various historical synthesis methods for nitrobenzimidazoles, allowing for a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Phillips-Ladenburg Condensation | 4-Nitro-o-phenylenediamine, Aromatic Aldehydes | Dimethoxyethane, Sodium metabisulfite (oxidant) | 48 hours (reflux) | Reflux | 66-86 | [1] |
| Direct Nitration | Benzimidazol-2-ones | Potassium nitrate, Sulfuric acid | 4 hours | 50-90 | 73-90 | |
| Direct Nitration | 2-Substituted Benzimidazoles | Nitric acid, Sulfuric acid | Not specified | Not specified | Moderate to significant | [2] |
| Phillips-Ladenburg Condensation | 4-Nitro-o-phenylenediamine, Phenylacetic acid | Acidic conditions | Not specified | Not specified | 65-78 | [3] |
| Condensation Reaction | 4-Nitro-o-phenylenediamine, Cyanogen bromide | Diglyme/water (4:1) | Not specified | 90 | Good | [4] |
| Nitration of Benzimidazolone | Benzimidazolone | Nitric acid, Water | 2 hours | 50-75 | 96-98 | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key historical synthesis routes to nitrobenzimidazoles.
Phillips-Ladenburg Synthesis of 5-Nitro-2-substituted-benzimidazoles
This method involves the condensation of a nitro-substituted o-phenylenediamine with an aldehyde.
Materials:
-
4-Nitro-1,2-phenylenediamine (0.004 moles)
-
Substituted aromatic aldehyde (1.01 equivalents)
-
Dimethoxyethane
-
Sodium metabisulfite (1.01 equivalents)
-
Ice
-
Methanol or Ethyl acetate and Petroleum ether for purification
Procedure:
-
In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.
-
Add 1.01 equivalents of the aromatic aldehyde to the mixture.
-
Stir the reaction mixture in an ice bath at 0°C for 2 hours.
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.
-
To the reaction mixture, add a further portion of dimethoxyethane and 1.01 equivalents of sodium metabisulfite.
-
Stir the mixture under reflux for 48 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol.
-
If no precipitate forms, extract the product with ethyl acetate. Remove the organic solvent under vacuum using a rotary evaporator.
-
Purify the product by column chromatography using a chloroform and methanol or petroleum ether and ethyl acetate solvent system.[1]
Direct Nitration of Benzimidazol-2-ones
This method involves the direct nitration of a benzimidazolone precursor to yield trinitrobenzimidazol-2-ones.
Materials:
-
Benzimidazol-2-one or its derivative (1 equivalent)
-
Potassium nitrate (3.3 equivalents)
-
Concentrated sulfuric acid
Procedure:
-
In a reaction vessel, dissolve 1 equivalent of the benzimidazol-2-one derivative in concentrated sulfuric acid.
-
Carefully add 3.3 equivalents of potassium nitrate to the solution while maintaining the temperature between 50 and 90°C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
After the reaction is complete, carefully pour the mixture over crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the trinitrobenzimidazol-2-one derivative.
Synthesis of 5,6-Dinitrobenzimidazoles
This procedure details the dinitration of a benzimidazole starting material.
Materials:
-
Benzimidazole derivative (0.025 mol)
-
92% Sulfuric acid (30 mL)
-
65% Nitric acid (5 mL)
-
Ice-water mixture
-
Sodium chloride
Procedure:
-
To the benzimidazole starting material (0.025 mol), add 92% sulfuric acid (30 mL) dropwise with cooling.
-
Under vigorous stirring, add a cooled mixture of 65% nitric acid (5 mL) and 92% sulfuric acid (1 mL).
-
Allow the reaction mixture to stand at 0–5°C for 1 hour.
-
Pour the reaction mixture into an ice-water mixture (1:1, v/v, 100 g).
-
Add sodium chloride (10 g) to the solution.
-
Maintain the solution at 0–10°C to allow for the formation of crystalline solids.
-
Filter off the solids and wash with cooled water to yield the dinitrobenzimidazole product.[6]
Visualizing Synthesis and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a key synthesis workflow and a simplified signaling pathway where nitrobenzimidazoles have shown activity.
Caption: Experimental workflow for the Phillips-Ladenburg synthesis of 5-nitro-2-substituted-benzimidazoles.
Caption: Inhibition of the EGFR/HER2 signaling pathway by certain nitrobenzimidazole derivatives.
Conclusion
The historical synthesis methods for nitrobenzimidazoles, primarily the Phillips-Ladenburg condensation and direct nitration, have laid a crucial foundation for the development of this important class of compounds. While modern methods offer improvements in efficiency and sustainability, a thorough understanding of these classical techniques remains essential for researchers in the field. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the synthesis and further investigation of novel nitrobenzimidazole derivatives with potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
IUPAC name and CAS number for 1-Ethyl-5,6-dinitrobenzimidazole
An In-Depth Technical Guide to 1-Ethyl-5,6-dinitrobenzimidazole and the Broader Class of Dinitrobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, including its definitive identification, and delves into the broader class of dinitrobenzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this document presents representative data and methodologies from closely related analogues to provide a thorough understanding of the synthesis, biological activities, and potential mechanisms of action for this class of compounds. The information is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.
Compound Identification
The specific compound of interest is identified as follows:
| Common Name | IUPAC Name | CAS Number |
| This compound | 1-Ethyl-5,6-dinitro-1H-benzimidazole | 27578-65-0 |
Introduction to Dinitrobenzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of nitro groups to the benzimidazole ring can profoundly influence the compound's physicochemical properties and biological activity. Specifically, dinitrobenzimidazole derivatives have garnered attention for their potential as antimicrobial, anticancer, and antiprotozoal agents.[1][2] The electron-withdrawing nature of the nitro groups can render these compounds susceptible to bioreductive activation, a mechanism often exploited for selective toxicity towards pathogens or hypoxic cancer cells.[3][4]
While this compound is a known chemical entity[5], detailed public-domain research on its specific biological activities and synthesis is scarce. Therefore, this guide will utilize data from analogous dinitrobenzimidazole compounds to illustrate the key characteristics of this chemical class.
Synthesis of Dinitrobenzimidazole Derivatives
The synthesis of dinitrobenzimidazoles typically involves the nitration of a pre-formed benzimidazole ring system. The following is a representative experimental protocol for the synthesis of a dinitrobenzimidazole derivative, adapted from general methods described in the literature.[6]
General Experimental Protocol: Synthesis of a 2-Substituted-5,6-dinitro-1H-benzimidazole
This protocol describes a two-step process: the initial formation of a benzimidazole ring, followed by nitration.
Step 1: Synthesis of 2-Substituted-1H-benzimidazole
-
An equimolar mixture of o-phenylenediamine and a selected carboxylic acid is prepared.
-
The mixture is heated in the presence of a dehydrating agent, such as 4N hydrochloric acid or polyphosphoric acid, at a temperature of 100-150°C for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide or sodium bicarbonate solution, until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 2-substituted-1H-benzimidazole.
Step 2: Nitration to 2-Substituted-5,6-dinitro-1H-benzimidazole
-
The 2-substituted-1H-benzimidazole (1 equivalent) is slowly added to a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction mixture is stirred at a low temperature for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 4-8 hours.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the dinitro-derivative.
-
The precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
Further purification can be achieved by column chromatography or recrystallization to yield the final 2-substituted-5,6-dinitro-1H-benzimidazole.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of 2-substituted-5,6-dinitro-1H-benzimidazoles.
Biological Activity of Dinitrobenzimidazole Derivatives
Dinitrobenzimidazole derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer effects being the most prominent. The data below is a summary of activities for representative dinitro- and related nitro-benzimidazole compounds found in the literature.
Quantitative Data Summary
| Compound Class | Activity Type | Target Organism/Cell Line | Measurement | Result |
| 5,6-Dinitro-benzimidazole derivatives | Anthelmintic | Various helminths | - | Known activity[2] |
| Aromatic Amidine Substituted Benzimidazoles | Antibacterial | MRSA & MRSE | MIC | 0.39 - 1.56 µg/mL[7][8] |
| 2-Aryl-5(6)-nitro-1H-benzimidazole derivatives | Anticancer | Various human cancer lines | IC50 | Varies by compound[3] |
| 2-Amino-5(6)-nitro-1H-benzimidazole derivatives | Antiprotozoal | G. intestinalis | IC50 | ~3.95 µM[4] |
Note: This table presents data for the general class of nitro- and dinitrobenzimidazole derivatives, as specific quantitative data for this compound is not available in the cited literature.
Potential Mechanism of Action: Bioreductive Activation
A key proposed mechanism of action for many nitroaromatic compounds, including dinitrobenzimidazoles, is bioreductive activation. This process is particularly effective in hypoxic (low oxygen) environments, such as those found in solid tumors or certain microbial infections.
Under hypoxic conditions, nitroreductase enzymes can reduce the nitro groups on the benzimidazole ring. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, as well as radical anions. These reactive species can cause cellular damage through various means, including DNA strand breaks, inhibition of DNA repair enzymes, and oxidative stress, ultimately leading to cell death. This selective activation in hypoxic environments provides a basis for targeted therapy, sparing normal, well-oxygenated tissues.[3]
Signaling Pathway Diagram
Caption: Proposed bioreductive activation pathway for dinitrobenzimidazole derivatives.
Conclusion
This compound belongs to the dinitrobenzimidazole class of compounds, which holds significant promise in the development of new therapeutic agents, particularly in oncology and infectious diseases. While specific research on this particular molecule is limited, the broader class is characterized by potent biological activity, likely mediated by bioreductive activation. The synthetic routes are generally well-established, allowing for the generation of diverse analogues for structure-activity relationship studies. Further investigation into specific derivatives like this compound is warranted to fully elucidate their therapeutic potential and specific mechanisms of action. This guide serves as a foundational resource to encourage and inform such future research endeavors.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-ETHYL-5,6-DINITRO-1H-BENZOIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Potent and Versatile Bioactivities of Nitro-Substituted Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a nitro group to this privileged structure often enhances its biological efficacy, leading to a class of compounds—nitro-substituted benzimidazoles—with significant potential in treating a range of diseases. This technical guide provides an in-depth overview of the current research, quantitative data, experimental methodologies, and underlying mechanisms of action associated with these promising therapeutic agents.
A Spectrum of Biological Activities
Nitro-substituted benzimidazoles have demonstrated potent activities against a variety of biological targets, positioning them as valuable leads in drug discovery. Their efficacy spans across several key therapeutic areas:
-
Anticancer Activity: These compounds have shown significant cytotoxicity against various cancer cell lines, including breast, lung, pancreatic, and cervical cancer.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization which is crucial for cell division, and DNA intercalation.[1][3] The electron-withdrawing nature of the nitro group is thought to play a critical role in their anticancer effects.[4]
-
Antimicrobial Activity: Nitrobenzimidazoles exhibit broad-spectrum antimicrobial properties, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7][8][9] Their mechanism often involves the intracellular reduction of the nitro group to form reactive intermediates that can damage essential biomolecules like DNA and proteins.[4]
-
Antiparasitic Activity: This class of compounds has shown promise in combating parasitic infections caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[10][11] The antiparasitic action is also linked to the reductive activation of the nitro group within the parasite.[12]
-
Antiviral Activity: Certain nitro-substituted benzimidazole derivatives have displayed antiviral properties, showing activity against viruses like vaccinia virus and Coxsackie virus B4.
-
Antihypertensive Activity: Some 5-nitrobenzimidazole derivatives have been identified as potent angiotensin II type 1 (AT1) receptor antagonists, suggesting their potential as antihypertensive agents.[13][14]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of different nitro-substituted benzimidazole derivatives.
Table 1: Anticancer Activity of Nitro-Substituted Benzimidazoles
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | - | 1.03 ± 0.26 nM (for AT1 receptor affinity) | [13] |
| Benzimidazole bearing thiazolidinedione derivatives | PC-3, HeLa, A549, HT1080 | 0.096–0.63 | [2] |
| Compound 52 (a benzimidazole derivative) | K562, A431, HepG2, HeLa, MDA-MB-435S | 0.006–1.774 | [2] |
| Fluoro aryl benzimidazole derivative 1 | - | - | [15] |
| Benzimidazole-thiazolidinedione hybrid (Compound 2) | A549 | 11.46 | [15] |
| Benzimidazole derivative with sulfonamide moiety (Compound 10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [15] |
Table 2: Antimicrobial Activity of Nitro-Substituted Benzimidazoles
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [16] |
| 5-ethoxy-benzimidazole derivatives (IVa, IVc, IVd) | Mycobacterium tuberculosis H37RV | 0.8 to 12.5 | [17] |
| Benzimidazole sulfonamide hybrid (Compound 10, with p-NO2) | S. aureus | 0.05 mg/ml | [8] |
| Benzimidazole sulfonamide hybrid (Compound 11, with OCH3) | E. coli | 0.05 mg/ml | [8] |
Table 3: Antiparasitic Activity of Nitro-Substituted Benzimidazoles
| Compound/Derivative | Parasite | EC50 Value (µM) | Reference |
| 1-methyl-5-nitroimidazole carboxamides (8a-k) | G. lamblia WB | 1.6 - 4.9 | [11] |
| Compound 8f (R = NHCH2(2-pyridinyl)) | G. lamblia WB | 1.6 | [11] |
| Compound 8h (R = morpholine) | G. lamblia WB | 1.6 | [11] |
| Metronidazole (control) | G. lamblia WB | 6.1 | [11] |
Key Experimental Protocols
The biological evaluation of nitro-substituted benzimidazoles involves a range of standard in vitro and in vivo assays. Below are outlines of common methodologies.
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of nitro-substituted benzimidazoles are often mediated through specific cellular pathways. The following diagrams illustrate some of these key processes.
Caption: General mechanism of action for nitro-substituted benzimidazoles.
Caption: A typical workflow for anticancer drug screening.
Conclusion and Future Perspectives
Nitro-substituted benzimidazoles represent a versatile and potent class of compounds with a wide array of biological activities. The ease of their synthesis and the ability to modify their structure to enhance activity and selectivity make them highly attractive for drug development.[6][18] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies to overcome drug resistance. The continued investigation of this chemical scaffold holds great promise for the development of new and effective treatments for a variety of human diseases.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitrobenzimidazole | 94-52-0 | Benchchem [benchchem.com]
- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives : Oriental Journal of Chemistry [orientjchem.org]
- 6. ijcrt.org [ijcrt.org]
- 7. isca.me [isca.me]
- 8. rjptonline.org [rjptonline.org]
- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 17. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Synthesis of Dinitrobenzimidazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to dinitrobenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Furthermore, visual diagrams of synthetic workflows are provided to facilitate a clear understanding of the described processes.
Introduction
Benzimidazole and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of nitro groups onto the benzimidazole core can significantly modulate its electronic properties and biological activity, making dinitrobenzimidazoles particularly interesting for further functionalization and drug design. This review focuses on the two predominant strategies for the synthesis of dinitrobenzimidazoles: the direct nitration of a pre-formed benzimidazole ring and the cyclocondensation of a dinitro-substituted o-phenylenediamine with a suitable one-carbon synthon.
Synthetic Methodologies
Direct Nitration of Benzimidazoles
The most common method for the synthesis of dinitrobenzimidazoles is the direct nitration of the benzimidazole nucleus using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the 5,6-dinitro and 4,6(5,7)-dinitro derivatives, which can be separated by techniques such as fractional crystallization.
A typical workflow for the direct nitration of benzimidazoles is illustrated below:
A typical procedure for the dinitration of benzimidazole starting compounds is as follows:
-
To 0.025 mol of the benzimidazole starting material, add 30 mL of 92% H2SO4 dropwise with cooling.
-
While stirring vigorously, add a cooled mixture of 5 mL of 65% HNO3 and 1 mL of 92% H2SO4.
-
Allow the reaction mixture to stand at 0–5 °C for 1 hour.
-
Pour the reaction mixture into an ice-water mixture (1:1, v/v, 100 g).
-
Add 10 g of NaCl to the solution and maintain the temperature at 0–10 °C to facilitate the formation of crystalline solids.
-
Filter the resulting precipitate and wash with cooled water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Cyclocondensation of Dinitro-o-phenylenediamines
An alternative strategy for the synthesis of dinitrobenzimidazoles involves the cyclocondensation of a dinitro-substituted o-phenylenediamine with a one-carbon electrophile. This approach offers better control over the regiochemistry of the final product, as the position of the nitro groups is pre-determined by the starting diamine. Common one-carbon sources include carboxylic acids (Phillips-Ladenburg synthesis) or aldehydes (Weidenhagen synthesis).
The logical relationship of this synthetic approach is outlined below:
While a specific protocol for the cyclocondensation of a dinitro-o-phenylenediamine was not found in the immediate search results, a general procedure based on the Phillips-Ladenburg synthesis can be adapted. It is important to note that the reactivity of dinitro-o-phenylenediamine may be lower than that of the unsubstituted analogue due to the electron-withdrawing nature of the nitro groups, potentially requiring harsher reaction conditions.
-
A mixture of 4,5-dinitro-1,2-phenylenediamine (1 mmol) and the desired carboxylic acid (1.1 mmol) is heated in a suitable solvent, such as polyphosphoric acid (PPA) or under reflux in 4N HCl, for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).
Quantitative Data on Synthesized Dinitrobenzimidazoles
The following tables summarize the quantitative data for a selection of synthesized dinitrobenzimidazoles reported in the literature.
Table 1: Yields and Melting Points of Selected Dinitrobenzimidazoles
| Compound | Substituent(s) | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | 5,6-dinitro | Direct Nitration | - | >300 | [1] |
| 2 | 4,6-dinitro | Direct Nitration | - | - | [2] |
| 3 | 2-methyl-4,6-dinitro | Direct Nitration | 75 | 210-212 | [2] |
| 4 | 2-ethyl-4,6-dinitro | Direct Nitration | 82 | 190-192 | [2] |
| 5 | 2-propyl-4,6-dinitro | Direct Nitration | 87 | 178-180 | [2] |
| 6 | 2-trifluoromethyl-5,6-dinitro | Direct Nitration with Decarboxylation | 40 | - | [2] |
Table 2: Spectroscopic Data for 2-Methyl-4,6-dinitrobenzimidazole
| Technique | Data | Reference |
| ¹H-NMR (300 MHz, (CD₃)₂SO) | δ = 2.53 (s, 3H, CH₃), 7.41 (s, 1H, CH), 12.66 (s, 1H, NH) | [3] |
| ¹³C-NMR (75.5 MHz, (CD₃)₂SO) | δ = 14.59 (CH₃), 143.73 (Cq), 153.46 (C=N) | [3] |
| Mass Spectrometry (70 eV) | m/z (%): 228 [M⁺] | [3] |
Conclusion
The synthesis of dinitrobenzimidazoles is primarily achieved through two main routes: direct nitration of the benzimidazole core and cyclocondensation of dinitro-o-phenylenediamines. Direct nitration is a straightforward method but often results in isomeric mixtures that require careful separation. The cyclocondensation approach offers better regiochemical control but may require harsher conditions due to the deactivating effect of the nitro groups. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the design and synthesis of novel dinitrobenzimidazole derivatives. Further research into optimizing reaction conditions and developing more efficient and regioselective synthetic methods is an ongoing area of interest.
References
Methodological & Application
Application of 1-Ethyl-5,6-dinitrobenzimidazole in Parasitology Research: Information Not Currently Available
Following a comprehensive search of available scientific literature, there is no specific information regarding the application of 1-Ethyl-5,6-dinitrobenzimidazole in parasitology research. The current body of research focuses on other benzimidazole derivatives with different substitutions.
While the benzimidazole scaffold is a known pharmacophore in many antiparasitic drugs, the specific compound, this compound, does not appear in studies detailing antiparasitic activity, mechanism of action, or experimental protocols. Research in this area has largely centered on compounds such as 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which have shown some activity against protozoan parasites.[1]
General research into antiparasitic drug development continues to explore various heterocyclic compounds, including different benzimidazole derivatives.[1][2][3] These efforts often involve computational design, synthesis, and screening of novel molecules to identify potential drug candidates against a range of parasitic diseases.[4][5] The mode of action for some related nitroimidazole compounds involves reductive metabolism, where the compound acts as a prodrug activated by parasitic nitroreductases.[1][6]
However, without specific studies on this compound, it is not possible to provide the requested detailed application notes, quantitative data, experimental protocols, or visualizations of its specific biological pathways or experimental workflows.
Researchers and drug development professionals interested in the potential of novel benzimidazole derivatives may consider synthesizing this compound and conducting initial in vitro screening against a panel of relevant parasites to determine if it possesses any antiparasitic activity. Such preliminary studies would be the first step in establishing a potential role for this specific compound in parasitology.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Drug Development for Parasite-Induced Diarrheal Diseases [frontiersin.org]
- 3. Drug discovery for parasitic diseases: powered by technology, enabled by pharmacology, informed by clinical science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethyl-5,6-dinitrobenzimidazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and potential applications of 1-Ethyl-5,6-dinitrobenzimidazole as a key building block in the development of novel organic compounds with significant biological activities.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide array of functionalized benzimidazole derivatives. The presence of two nitro groups on the benzene ring activates the molecule for various chemical transformations, particularly nucleophilic aromatic substitution and reduction to the corresponding diamine. This diamino derivative can then be further elaborated into diverse structures, making this compound a key scaffold in medicinal chemistry and materials science. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including anthelmintic, anticancer, antimicrobial, and antiviral properties.[1][2][3]
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not widely published, the following table summarizes the expected physicochemical properties and spectroscopic data based on analysis of similar benzimidazole derivatives.
| Property | Expected Value |
| CAS Number | 27578-65-0 |
| Molecular Formula | C₉H₈N₄O₄ |
| Molecular Weight | 236.18 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.5-8.7 (s, 2H, Ar-H), 8.3-8.5 (s, 1H, NCHN), 4.4-4.6 (q, J=7.2 Hz, 2H, CH₂), 1.4-1.6 (t, J=7.2 Hz, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 145-147, 142-144, 138-140, 115-117, 40-42, 14-16 |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1520 (asym NO₂), ~1340 (sym NO₂) |
| Mass Spec (ESI-MS) | m/z 237.06 [M+H]⁺ |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous dinitrobenzimidazole derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the dinitration of 1-ethyl-1H-benzimidazole.
Materials:
-
1-ethyl-1H-benzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-ethyl-1H-benzimidazole (1.0 eq) to concentrated sulfuric acid (10 mL per gram of starting material).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (5 mL per gram of starting material) in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 1-ethyl-1H-benzimidazole, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting suspension by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to afford this compound as a pale yellow solid.
-
Dry the product under vacuum. The expected yield is in the range of 70-85%.
Protocol 2: Reduction to 1-Ethyl-5,6-diaminobenzimidazole
This protocol details the reduction of the dinitro compound to the corresponding diamine, a key intermediate for further derivatization.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (10 M solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (20 mL per gram) in a round-bottom flask, add Tin(II) chloride dihydrate (10 eq).
-
Slowly add concentrated hydrochloric acid (15 mL per gram of starting material) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 10-11, which will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 1-Ethyl-5,6-diaminobenzimidazole, which can be used in the next step without further purification. The expected yield is typically high (>90%).
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various biologically active molecules. The diamino derivative is particularly useful for constructing novel heterocyclic systems.
Synthesis of Fused Heterocyclic Systems
The vicinal diamines are excellent precursors for the synthesis of fused heterocyclic systems such as triazoles, quinoxalines, and other complex ring systems with potential applications in drug discovery.
Table of Potential Reactions and Products:
| Reactant | Reaction Type | Product Class | Potential Biological Activity |
| Nitrous Acid | Diazotization/Cyclization | Benzotriazole | Anticancer, Antiviral |
| α-Diketones | Condensation | Quinoxaline | Anticancer, Antimicrobial |
| Phosgene Equivalents | Condensation | Benzimidazolone | Kinase Inhibitor |
| Carbon Disulfide | Cyclization | Benzimidazole-2-thione | Antifungal |
Biological Activity and Signaling Pathways
Derivatives of dinitrobenzimidazoles have shown significant promise in various therapeutic areas. The following diagrams illustrate the proposed mechanisms of action for anthelmintic and anticancer benzimidazole derivatives.
Caption: Mechanism of action of anthelmintic benzimidazoles.
Benzimidazole-based anthelmintics primarily function by binding to the β-tubulin of parasitic worms.[1][4][5] This binding inhibits the polymerization of microtubules, which are essential for cell structure, motility, and division.[5] The disruption of microtubule formation leads to a loss of cellular integrity, impaired glucose uptake, and ultimately paralysis and death of the parasite.[5]
Caption: Key signaling pathways targeted by anticancer benzimidazoles.
In cancer therapy, benzimidazole derivatives have been shown to exert their effects through multiple mechanisms.[2][6] They can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[2] Furthermore, similar to their anthelmintic action, they can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and the induction of apoptosis (programmed cell death).[6][7]
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its nitro groups provide a convenient entry point to novel benzimidazole derivatives with significant potential in drug discovery and development. The established biological activities of related compounds, particularly in the areas of anthelmintic and anticancer therapy, underscore the importance of this scaffold in medicinal chemistry. The protocols and information provided herein are intended to facilitate further research and exploration of the synthetic and therapeutic potential of this promising molecule.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nveo.org [nveo.org]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
Application Notes and Protocols: Experimental Setup for the Nitration of Ethyl-benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of a nitro group onto the benzimidazole core can significantly modulate its physicochemical properties and biological activity, making the nitration of substituted benzimidazoles a key synthetic transformation. These application notes provide a detailed experimental protocol for the nitration of 2-ethyl-1H-benzimidazole, a representative substrate for this class of compounds. The protocols and data presented herein are compiled and adapted from established synthetic methodologies for benzimidazole derivatives.
Reaction Principle and Regioselectivity
The nitration of 2-ethyl-1H-benzimidazole is an electrophilic aromatic substitution reaction. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich benzimidazole ring then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.
Due to the directing effects of the fused imidazole ring and the ethyl substituent, the nitration of 2-substituted benzimidazoles typically occurs on the benzene ring portion of the molecule. This generally results in the formation of a mixture of 5-nitro and 6-nitro regioisomers. The exact ratio of these isomers can be influenced by the reaction conditions and the nature of the substituent at the 2-position.
Experimental Protocols
Materials and Equipment
-
2-ethyl-1H-benzimidazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Concentrated ammonium hydroxide solution
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel, 100-200 mesh)
-
NMR tubes and spectrometer
-
Melting point apparatus
Protocol 1: Nitration of 2-Ethyl-1H-benzimidazole
This protocol is adapted from the nitration of 2-benzyl-benzimidazole and is expected to yield a mixture of 2-ethyl-5(6)-nitro-1H-benzimidazole.
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-1H-benzimidazole (e.g., 1.46 g, 10 mmol).
-
Carefully add concentrated sulfuric acid (20 mL) to the flask while cooling in an ice bath. Stir the mixture until the 2-ethyl-1H-benzimidazole is completely dissolved.
-
Maintain the temperature of the mixture at 0-5 °C using the ice bath.
Nitration Reaction:
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) with cooling.
-
Add the nitrating mixture dropwise to the stirred solution of 2-ethyl-1H-benzimidazole over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
Work-up and Isolation:
-
Pour the reaction mixture slowly onto crushed ice (ca. 200 g) with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in a fume hood with efficient cooling, as the neutralization is highly exothermic.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Dry the crude product in a desiccator or in a vacuum oven at a low temperature.
Protocol 2: Purification of 2-Ethyl-5(6)-nitro-1H-benzimidazole
The crude product is expected to be a mixture of the 5-nitro and 6-nitro isomers. These isomers often have very similar polarities, making their separation challenging.
Recrystallization:
-
Attempt to purify a small portion of the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the recrystallized product by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the purity of the recrystallized material by TLC and NMR.
Column Chromatography:
-
If recrystallization does not provide a pure product or if separation of the isomers is desired, perform column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis.
-
Collect the fractions and monitor them by TLC to identify those containing the desired product(s).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product(s).
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 2-Ethyl-1H-benzimidazole (Starting Material)
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | White solid | |
| Melting Point | 176-178 °C | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H, Ar-H), 7.09-7.07 (m, 2H, Ar-H), 2.83-2.78 (q, J = 7.6 Hz, 2H, CH₂), 1.31-1.28 (t, J = 7.6 Hz, 3H, CH₃) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 | [1] |
Table 2: Expected Physicochemical and Spectroscopic Data for 2-Ethyl-5(6)-nitro-1H-benzimidazole (Product)
| Parameter | Expected Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Expected to be higher than the starting material |
| ¹H NMR (DMSO-d₆) δ (ppm) | Signals for the ethyl group (quartet and triplet) are expected. The aromatic region will show a more complex pattern due to the presence of the nitro group and the mixture of isomers. Protons on the nitrated benzene ring are expected to be shifted downfield. |
| ¹³C NMR (DMSO-d₆) δ (ppm) | The carbons of the benzene ring will show shifts consistent with the presence of a nitro group. Two sets of signals may be observed for the 5- and 6-nitro isomers. |
| Yield | Moderate to good (based on analogous reactions) |
Visualization of the Experimental Workflow and Reaction Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-ethyl-5(6)-nitro-1H-benzimidazole.
Reaction Mechanism: Electrophilic Aromatic Substitution
The following diagram outlines the key steps in the electrophilic aromatic substitution mechanism for the nitration of the benzimidazole ring.
References
How to purify 1-Ethyl-5,6-dinitrobenzimidazole using column chromatography
An Application Note on the Purification of 1-Ethyl-5,6-dinitrobenzimidazole using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The methodology is designed for researchers requiring a high degree of purity for subsequent applications such as biological screening or structural analysis. The protocol outlines the selection of stationary and mobile phases, column preparation, sample application, and fraction analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the benzimidazole core and nitro functional groups. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of downstream experiments. Column chromatography is a widely used preparative technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] This note describes a robust method for the purification of this compound on a silica gel stationary phase.
Principle of Separation
The purification is based on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[2] this compound, being a polar molecule due to the two nitro groups and the imidazole ring, will adsorb to the surface of the silica gel.
The separation from less polar impurities is achieved by eluting the column with a mobile phase of increasing polarity (gradient elution). Less polar compounds will have a weaker interaction with the silica gel and will therefore elute from the column faster. By gradually increasing the polarity of the mobile phase, the target compound, this compound, is then desorbed and eluted, separated from more strongly adsorbed, highly polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).[3]
Materials and Reagents
| Apparatus | Reagents & Consumables |
| Glass chromatography column | Crude this compound |
| Separatory funnel/Reservoir | Silica gel (for column chromatography, 60-120 mesh) |
| Fraction collector or test tubes | n-Hexane (ACS grade) |
| TLC plates (silica gel 60 F254) | Ethyl acetate (ACS grade) |
| TLC developing chamber | Dichloromethane (ACS grade) |
| UV lamp (254 nm) | Methanol (ACS grade) |
| Rotary evaporator | Glass wool or cotton |
| Beakers and Erlenmeyer flasks | Sea sand (washed and dried) |
| Long-stemmed funnel | Capillary tubes for TLC spotting |
Experimental Protocol
Preliminary TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-Hexane and Ethyl Acetate (e.g., starting with a 7:3 v/v ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3. This ensures good separation on the column.[4]
Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically using a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[1]
-
Add a thin layer (approx. 1 cm) of sea sand over the glass wool.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-Hexane:Ethyl Acetate). Stir gently to remove air bubbles.[1]
-
Pour the slurry into the column using a long-stemmed funnel. The column should be about two-thirds full of the silica gel.
-
Continuously tap the side of the column gently to ensure even packing and to remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Crucially, do not let the top of the silica gel run dry throughout the entire process.
-
Once the silica bed has stabilized, add another thin layer (approx. 1 cm) of sea sand on top to prevent disturbance of the silica bed during sample and solvent addition.[1]
-
Wash the column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. This is the dry loading method.[4]
-
Carefully add the silica-adsorbed sample onto the top layer of sand in the column, ensuring an even layer.
-
Gently add a small amount of the initial mobile phase to the top of the column.
Elution and Fraction Collection
-
Begin the elution by adding the initial mobile phase (e.g., 9:1 n-Hexane:Ethyl Acetate) to the column from a reservoir.
-
Maintain a constant flow rate by adjusting the stopcock. A typical flow rate is 1-2 mL per minute.
-
Start collecting the eluent in fractions (e.g., 10-15 mL per fraction) as soon as the solvent begins to exit the column.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, sequentially use:
-
8:2 (v/v) n-Hexane:Ethyl Acetate
-
7:3 (v/v) n-Hexane:Ethyl Acetate
-
1:1 (v/v) n-Hexane:Ethyl Acetate
-
-
The separation of colored nitro compounds can often be monitored visually as distinct bands moving down the column.
Fraction Analysis
-
Analyze the collected fractions using TLC to identify which fractions contain the pure compound.
-
Spot every few fractions on a single TLC plate, alongside a spot of the original crude mixture.
-
Develop the TLC plate in the solvent system that gave an optimal Rf value.
-
Fractions that show a single spot corresponding to the Rf of this compound are considered pure.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Data Presentation
The following table summarizes the key parameters for the column chromatography purification.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | Diameter: 2-4 cm; Length: 30-50 cm (depending on sample amount) |
| Sample Loading | Dry loading with silica gel |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate (e.g., from 9:1 to 1:1 v/v) |
| Optimal TLC Rf | ~0.25 in 7:3 n-Hexane:Ethyl Acetate |
| Flow Rate | 1-2 mL/min |
| Fraction Size | 10-15 mL |
| Detection Method | TLC with UV visualization (254 nm) |
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides an effective method for the purification of this compound from crude reaction mixtures. By employing normal-phase column chromatography with a silica gel stationary phase and a gradient elution of n-hexane and ethyl acetate, high purity of the target compound can be achieved. This method is scalable and can be adapted for varying quantities of crude material, making it a valuable procedure for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Recrystallization of Dinitrobenzimidazole Derivatives
Introduction
Dinitrobenzimidazole derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research due to their diverse biological activities and potential applications. The synthesis of these compounds often results in crude products containing impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a fundamental and highly effective purification technique employed to enhance the purity of the final crystalline product. This document provides a detailed protocol for the recrystallization of dinitrobenzimidazole derivatives, intended for researchers, scientists, and professionals in drug development.
Principle of Recrystallization
Recrystallization is a purification process that relies on the differential solubility of a compound and its impurities in a specific solvent or solvent system. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent. The purified crystals are then isolated by filtration.
Experimental Protocols
A generalized procedure for the recrystallization of dinitrobenzimidazole derivatives is outlined below. The choice of solvent and specific temperatures may vary depending on the specific derivative.
Materials and Equipment:
-
Crude dinitrobenzimidazole derivative
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the dinitrobenzimidazole derivative sparingly at room temperature but have high solubility at its boiling point. Ethanol and methanol are commonly used solvents for the recrystallization of benzimidazole derivatives.[1][2]
-
Dissolution: Place the crude dinitrobenzimidazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent to the flask. Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously with a glass rod until the solid completely dissolves. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent to maximize the yield of the recrystallized product.
-
Hot Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove any residual solvent. The final product should be a crystalline solid.
Data Presentation
The effectiveness of the recrystallization process can be evaluated by comparing the physical properties of the crude and recrystallized products. The following table summarizes typical data obtained for dinitrobenzimidazole derivatives after recrystallization.
| Compound | Recrystallization Solvent | Melting Point (°C) | Yield (%) | Reference |
| 2-(Substituted)-4,6-dinitrobenzimidazole | Ethanol | 210–212 | 75 | [1] |
| 2-(Substituted)-4,6-dinitrobenzimidazole | Ethanol | 224–226 | 87 | [1] |
| 2-(Substituted)-4,6-dinitrobenzimidazole | Ethanol | 226–228 | 81 | [1] |
| 2-(Substituted)-4,6-dinitrobenzimidazole | Ethanol | 170–172 | 71 | [1] |
| 2-(Substituted)-4,6-dinitrobenzimidazole | Ethanol | 206–208 | 66 | [1] |
| 5-Nitro-2-(substituted-phenyl)-1H-benzoimidazole | Methanol | - | - | [2] |
Note: The yields reported are often for the entire synthesis process, including recrystallization as the final purification step.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of dinitrobenzimidazole derivatives.
Caption: Workflow for the recrystallization of dinitrobenzimidazole derivatives.
References
Application Notes and Protocols: 1-Ethyl-5,6-dinitrobenzimidazole as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Ethyl-5,6-dinitrobenzimidazole in the development of novel antifungal agents. The information presented is based on the known antifungal properties of related benzimidazole and nitroimidazole derivatives and serves as a guide for the investigation of this specific compound.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Benzimidazole derivatives have shown a wide range of biological activities, including antifungal properties. The introduction of nitro groups and an ethyl substituent to the benzimidazole scaffold, as in this compound, may enhance its antifungal efficacy. These notes outline the potential synthesis, mechanism of action, and protocols for evaluating the antifungal activity of this compound.
Quantitative Data Summary
While specific data for this compound is not yet available in the referenced literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of related nitrobenzimidazole and other benzimidazole derivatives against various fungal strains. This data provides a benchmark for the expected antifungal potency.
| Compound Category | Fungal Strain | MIC Range (µg/mL) | Reference |
| Bis-5(6)-nitrobenzimidazoles | Candida albicans | 50 - 800 | [1] |
| Bis-5(6)-nitrobenzimidazoles | Candida tropicalis | 50 - 800 | [1] |
| Novel Benzimidazole Derivatives | Candida albicans | 12.5 | [2][3] |
| Novel Benzimidazole Derivatives | Candida glabrata | 12.5 | [2][3] |
| Novel Benzimidazole Derivatives | Candida krusei | 12.5 | [2][3] |
| Benzimidazole-triazole derivatives | Candida glabrata | 0.97 - 1.95 | [4] |
| 5-Nitroimidazole Derivatives | Candida albicans | 3 - 25 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of similar benzimidazole derivatives.[1][6]
Materials:
-
5,6-dinitrobenzimidazole
-
Ethyl iodide or Bromoethane
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 5,6-dinitrobenzimidazole in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.
-
Add a base, such as potassium carbonate or sodium hydroxide, to the mixture.
-
Add ethyl iodide or bromoethane to the reaction mixture.
-
Heat the mixture under reflux for a specified period (e.g., 3-5 hours), monitoring the reaction progress using TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product, this compound, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungal strains, following established guidelines.[3][6]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal drug (e.g., Fluconazole, Voriconazole)
-
Negative control (medium only)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL) in the appropriate broth medium.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound to achieve a range of desired concentrations.
-
Add the standardized fungal inoculum to each well containing the diluted compound.
-
Include positive control wells (fungal inoculum with a known antifungal drug) and negative control wells (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by measuring the absorbance using a microplate reader.
Visualizations
Proposed Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1-Ethyl-5,6-dinitrobenzimidazole Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. The dinitrobenzimidazole scaffold, in particular, is of interest due to the potential for bioreductive activation in hypoxic tumor environments, a characteristic that can lead to selective cytotoxicity towards cancer cells. These notes provide a comprehensive set of protocols for the in vitro evaluation of 1-Ethyl-5,6-dinitrobenzimidazole, a novel compound within this class, against various cancer cell lines. While specific data for this compound is not yet publicly available, the following protocols are based on established methodologies for the assessment of similar benzimidazole derivatives and will serve as a robust guide for its preclinical evaluation.
Data Presentation
As no specific experimental data for this compound is available in the public domain, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Reference value |
| A549 | Lung Carcinoma | Data to be determined | Reference value |
| HCT-116 | Colon Carcinoma | Data to be determined | Reference value |
| HeLa | Cervical Carcinoma | Data to be determined | Reference value |
| K-562 | Chronic Myelogenous Leukemia | Data to be determined | Reference value |
| Normal Cell Line (e.g., MRC-5) | Lung Fibroblast | Data to be determined | Reference value |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types. It is also crucial to include a non-cancerous cell line to assess selectivity.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Determination by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of a novel anticancer compound.
Hypothesized Signaling Pathway: Induction of Apoptosis
Many anticancer agents, including various benzimidazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized pathway that could be investigated for this compound.
Caption: A generalized intrinsic apoptosis signaling pathway.
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole derivatives utilizing palladium-catalyzed reactions. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, and palladium catalysis offers a versatile and efficient means for its synthesis and functionalization. The following sections detail three prominent methods: C-H bond activation, Buchwald-Hartwig C-N coupling, and a one-pot reductive cyclization.
Synthesis of 2-Aryl Benzimidazoles via Palladium-Catalyzed C-H Activation
This method facilitates the direct arylation of 2-aryl-benzimidazoles at the ortho-position of the 2-aryl ring through a regioselective C-H bond activation/C-C bond formation cascade. This strategy is particularly useful for increasing molecular diversity and accessing complex biphenyl heterocyclic compounds.[1][2]
Reaction Principle
The reaction proceeds via an oxidative C-H activation of an ortho-directed 2-aryl-benzimidazole, which then couples with various iodobenzene analogs. The nitrogen atom of the benzimidazole ring acts as a directing group, facilitating the regioselective palladation at the ortho C-H bond of the 2-phenyl substituent.
Experimental Protocol: General Procedure for the Synthesis of 2-(2'-biphenyl)-benzimidazoles[2]
To a sealed tube, add 2-aryl-benzimidazole (1.0 equiv), iodobenzene analog (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv) in a suitable solvent such as dioxane. The tube is sealed and heated at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-(2'-biphenyl)-benzimidazole product.
Data Presentation: Substrate Scope and Yields
| Entry | 2-Aryl-benzimidazole | Iodobenzene Analog | Product | Yield (%) |
| 1 | 2-Phenyl-1H-benzo[d]imidazole | Iodobenzene | 2-(Biphenyl-2-yl)-1H-benzo[d]imidazole | 85 |
| 2 | 2-(p-Tolyl)-1H-benzo[d]imidazole | Iodobenzene | 2-(4'-Methylbiphenyl-2-yl)-1H-benzo[d]imidazole | 82 |
| 3 | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | Iodobenzene | 2-(4'-Methoxybiphenyl-2-yl)-1H-benzo[d]imidazole | 78 |
| 4 | 2-Phenyl-1H-benzo[d]imidazole | 1-Iodo-4-methoxybenzene | 2-(4-Methoxybiphenyl-2-yl)-1H-benzo[d]imidazole | 80 |
| 5 | 2-Phenyl-1H-benzo[d]imidazole | 1-Iodo-4-nitrobenzene | 2-(4-Nitrobiphenyl-2-yl)-1H-benzo[d]imidazole | 75 |
Table 1: Representative yields for the Pd-catalyzed C-H arylation of 2-aryl-benzimidazoles. Yields are for isolated products.
Logical Relationship Diagram
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
Synthesis of N-1-Alkyl Benzimidazoles via Palladium-Catalyzed C-N Bond Formation
This protocol describes the synthesis of N-1-alkyl-2-unsubstituted benzimidazoles through a one-pot intermolecular coupling of formimidamides with benzylamines, catalyzed by Pd(OAc)₂.[3] This method is a variation of the Buchwald-Hartwig amination.[4][5]
Reaction Principle
The reaction proceeds through a proposed mechanism involving a Pd-catalyzed Buchwald-Hartwig coupling reaction between the bromide of the formimidamide and the amine of the benzylamine. This is followed by a thermal cyclization to yield the N-substituted benzimidazole product.
Experimental Protocol: General Procedure for N-1-Alkyl Benzimidazole Synthesis[3]
A mixture of the aromatic formamidine (1.0 mmol), benzylamine (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated at a specified temperature (e.g., 100-110 °C) for the required time (e.g., 12-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Data Presentation: Substrate Scope and Yields
| Entry | Aromatic Formamidine | Benzylamine | Product | Yield (%) |
| 1 | N-(2-bromophenyl)formimidamide | Benzylamine | 1-Benzyl-1H-benzo[d]imidazole | 88 |
| 2 | N-(2-bromo-4-methylphenyl)formimidamide | Benzylamine | 1-Benzyl-6-methyl-1H-benzo[d]imidazole | 85 |
| 3 | N-(2-bromo-4-fluorophenyl)formimidamide | Benzylamine | 1-Benzyl-6-fluoro-1H-benzo[d]imidazole | 82 |
| 4 | N-(2-bromophenyl)formimidamide | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-1H-benzo[d]imidazole | 86 |
| 5 | N-(2-bromophenyl)formimidamide | 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole | 79 |
Table 2: Representative yields for the Pd-catalyzed synthesis of N-1-alkyl benzimidazoles. Yields are for isolated products.
Signaling Pathway Diagram
Caption: Proposed catalytic cycle for N-alkylation.
One-Pot Synthesis of Benzimidazoles from o-Nitroanilines via Reductive Cyclization
This efficient one-pot method allows for the synthesis of benzimidazole derivatives from readily available 2-nitroanilines and orthoesters. The reaction involves a palladium-catalyzed reduction of the nitro group followed by an acid-promoted cyclization.[6]
Reaction Principle
The synthesis proceeds via an initial catalytic hydrogenation of the nitro group of the 2-nitroaniline to form an o-phenylenediamine intermediate in situ. This is immediately followed by a cyclization reaction with an orthoester, which is promoted by a catalytic amount of acetic acid, to afford the final benzimidazole product. This one-pot procedure avoids the isolation of the often unstable o-phenylenediamine intermediate.
Experimental Protocol: General Procedure for One-Pot Reductive Cyclization[6]
A mixture of the 2-nitroaniline (1.0 mmol), orthoester (3.0 mmol), and 10% Pd/C (5 mol%) in methanol is stirred at room temperature. A catalytic amount of acetic acid (e.g., 1 drop) is added to the suspension. The reaction vessel is then subjected to a hydrogen atmosphere (e.g., via a balloon) and stirred at room temperature for a specified time (e.g., 4-12 hours). Upon completion (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Data Presentation: Substrate Scope and Yields
| Entry | 2-Nitroaniline | Orthoester | Product | Yield (%) |
| 1 | 2-Nitroaniline | Triethyl orthoformate | 1H-Benzo[d]imidazole | 95 |
| 2 | 4-Methyl-2-nitroaniline | Triethyl orthoformate | 6-Methyl-1H-benzo[d]imidazole | 92 |
| 3 | 4-Chloro-2-nitroaniline | Triethyl orthoformate | 6-Chloro-1H-benzo[d]imidazole | 90 |
| 4 | 2-Nitroaniline | Triethyl orthoacetate | 2-Methyl-1H-benzo[d]imidazole | 88 |
| 5 | 2-Nitroaniline | Triethyl orthopropionate | 2-Ethyl-1H-benzo[d]imidazole | 85 |
Table 3: Representative yields for the one-pot reductive cyclization to form benzimidazoles. Yields are for isolated products.
Experimental Workflow Diagram
Caption: One-pot reductive cyclization workflow.
References
- 1. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes and Protocols for the Characterization of 1-Ethyl-5,6-dinitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 1-Ethyl-5,6-dinitrobenzimidazole. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is of interest in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class, which is a common scaffold in many pharmacologically active molecules. The presence of two nitro groups on the benzene ring significantly influences its electronic properties, making thorough analytical characterization crucial for its development and application. This document outlines the application of key analytical techniques for its comprehensive analysis.
Analytical Techniques
A multi-technique approach is recommended for the unambiguous characterization of this compound. The primary recommended techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Thermal Analysis (DSC/TGA): To evaluate thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These are theoretical values and may vary slightly based on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.80 | s | - |
| H-4 | ~8.65 | s | - |
| H-7 | ~8.90 | s | - |
| -CH₂- | ~4.50 | q | ~7.2 |
| -CH₃ | ~1.50 | t | ~7.2 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~145.0 |
| C-4 | ~115.0 |
| C-5 | ~142.0 |
| C-6 | ~148.0 |
| C-7 | ~118.0 |
| C-3a | ~140.0 |
| C-7a | ~135.0 |
| -CH₂- | ~40.0 |
| -CH₃ | ~14.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can further confirm its structure.
Expected Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 237.0624 |
| [M+Na]⁺ | 259.0443 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
-
-
Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values for the elemental composition of this compound (C₉H₈N₄O₄).
Mass Spectrometry Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound.
Expected IR Absorption Bands
Table 4: Predicted FT-IR Data
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 2980 - 2850 |
| C=N stretch (imidazole) | 1620 - 1580 |
| Asymmetric N-O stretch (NO₂) | 1550 - 1500 |
| Symmetric N-O stretch (NO₂) | 1370 - 1330 |
| C-N stretch | 1300 - 1200 |
| Aromatic C-H bend | 900 - 675 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans for a good quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.
HPLC Method Parameters
Table 5: Illustrative HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol for HPLC
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.
-
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Application Notes and Protocols: Dinitrobenzimidazole Derivatives as Potential DNA Gyrase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dinitrobenzimidazole derivatives as a promising class of inhibitors targeting the B subunit of bacterial DNA gyrase (GyrB). This document includes a summary of inhibitory activities for related benzimidazole compounds, detailed experimental protocols for assessing inhibitor potency, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. This enzyme, absent in higher eukaryotes, is a well-validated target for antibacterial drugs. The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling reaction. Dinitrobenzimidazole derivatives have emerged as a scaffold of interest for the development of novel GyrB inhibitors, aiming to overcome existing antibiotic resistance. These compounds are designed to interact with key residues within the ATP-binding pocket of GyrB, thereby disrupting the enzyme's catalytic cycle.
Data Presentation: Inhibitory Activities of Benzimidazole Derivatives
While specific IC50 values for dinitrobenzimidazole derivatives are not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related benzimidazole derivatives against S. aureus DNA gyrase and topoisomerase IV. This data, adapted from studies on similar compound classes, serves as a reference for the potential potency of dinitrobenzimidazole analogues.
| Compound ID | Modification | S. aureus DNA Gyrase IC50 (µM) | S. aureus Topoisomerase IV IC50 (µM) |
| 4a | [Structure specific to the cited study] | 0.39 | 0.52 |
| 8a | [Structure specific to the cited study] | 0.66 | 0.28 |
| Ciprofloxacin | Fluoroquinolone (Control) | - | - |
| Novobiocin | Aminocoumarin (Control) | - | - |
Data presented here is representative of benzimidazole derivatives and is intended to provide a comparative baseline for the evaluation of novel dinitrobenzimidazole compounds. Actual IC50 values for dinitrobenzimidazole derivatives need to be determined experimentally.
Mechanism of Action: Inhibition of the DNA Gyrase Catalytic Cycle
Dinitrobenzimidazole derivatives are predicted to function as competitive inhibitors of ATP binding to the GyrB subunit. By occupying the ATP-binding pocket, these inhibitors prevent the conformational changes required for DNA strand passage and subsequent negative supercoiling. The dinitro substitution on the benzimidazole core is hypothesized to enhance binding affinity through specific interactions with amino acid residues in the active site.
Caption: Proposed mechanism of DNA gyrase inhibition by dinitrobenzimidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory potential of dinitrobenzimidazole derivatives against DNA gyrase B.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)
-
Dinitrobenzimidazole test compounds dissolved in DMSO
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE Buffer (Tris-acetate-EDTA)
-
Ethidium Bromide or other DNA stain
-
Proteinase K (optional)
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
4 µL 5X Assay Buffer
-
1 µL Relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL Dinitrobenzimidazole derivative (at various concentrations) or DMSO (vehicle control)
-
x µL Nuclease-free water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase enzyme. Mix gently.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of Stop Solution. (Optional: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes).
-
Load the entire reaction mixture onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light. Inhibitory activity is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
-
Quantify the band intensities to determine the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by the test compounds.
Materials:
-
DNA Gyrase B subunit
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 10% glycerol)
-
Malachite green-based phosphate detection reagent or a coupled-enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)
-
Dinitrobenzimidazole test compounds dissolved in DMSO
Protocol (Malachite Green Method):
-
Set up reactions in a 96-well plate. To each well, add:
-
Assay buffer
-
DNA Gyrase B enzyme
-
Dinitrobenzimidazole derivative at various concentrations or DMSO (control)
-
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released using a malachite green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating dinitrobenzimidazole derivatives and the logical process of inhibitor design.
Caption: A typical experimental workflow for the evaluation of novel DNA gyrase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 1-Ethyl-5,6-dinitrobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a two-step process. First, 1-Ethylbenzimidazole is synthesized, typically by the alkylation of benzimidazole. Second, the 1-Ethylbenzimidazole intermediate is subjected to dinitration using a mixed acid solution (concentrated nitric and sulfuric acids) to introduce the two nitro groups onto the benzene ring moiety.
Q2: Why is a strong acid like sulfuric acid required for the nitration step?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] The nitronium ion is the active species that attacks the electron-rich benzimidazole ring in this electrophilic aromatic substitution reaction.[1]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent.[2] All operations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be quenched slowly by pouring it onto ice to dissipate the heat generated.
Q4: What is the expected regioselectivity of the dinitration?
A4: The imidazole ring influences the position of nitration. In the dinitration of a benzimidazole core, the nitro groups are typically directed to the 5- and 6-positions of the benzene ring. However, the formation of other dinitro isomers (e.g., 4,6- or 4,7-) is possible, and controlling the reaction conditions is key to maximizing the yield of the desired 5,6-isomer.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material, the mono-nitrated intermediate(s), and the final dinitrated product. The disappearance of the starting material and the appearance of the product spot indicate the reaction's progress. However, the high polarity of nitro compounds can sometimes make them difficult to move on a TLC plate, potentially requiring more polar solvents like methanol in the eluent.[3]
Troubleshooting Guide
Q: My overall yield is very low. What are the potential causes?
A: Low yield can stem from several factors throughout the two-step synthesis.
-
Incomplete Dinitration: The first nitro group deactivates the ring, making the second nitration significantly more difficult.[4] This can lead to an accumulation of the mono-nitrated intermediate.
-
Oxidation/Side Reactions: Harsher reaction conditions (e.g., high temperatures) intended to force the dinitration can lead to oxidation of the substrate or other side reactions, resulting in the formation of tar-like byproducts.[3][4]
-
Loss During Workup: The product may not fully precipitate during the quenching step.[3] Additionally, losses can occur during extraction and purification steps.
-
Poor Quality Reagents: The concentration of the acids is critical. Using diluted sulfuric or nitric acid will inhibit the formation of the nitronium ion and stall the reaction.[5]
Q: The reaction stops after the mono-nitration stage. How can I drive it to completion?
A: If you observe a significant amount of the mono-nitrated intermediate, consider the following adjustments:
-
Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor closely for any signs of decomposition or side product formation.
-
Extend Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature. Continue to monitor via TLC until the mono-nitrated spot disappears.
-
Use a Stronger Nitrating Agent: For difficult dinitrations, using fuming sulfuric acid (oleum) in the nitrating mixture can increase the concentration of the nitronium ion and promote the second nitration.[3]
-
Adjust Stoichiometry: Ensure that at least two equivalents of nitric acid are used for every equivalent of the 1-Ethylbenzimidazole substrate.
Q: I am getting a mixture of dinitro isomers. How can I improve selectivity for the 5,6-isomer?
A: Achieving high regioselectivity can be challenging.
-
Temperature Control: The reaction temperature is the most critical factor. Lowering the temperature often increases selectivity by favoring the thermodynamically more stable product. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to warm slowly.
-
Rate of Addition: Add the nitrating agent dropwise to the substrate solution. A slow, controlled addition helps maintain a low reaction temperature and prevents localized overheating, which can lead to the formation of undesired isomers.
Q: The product is not precipitating after quenching the reaction in ice water. What should I do?
A: This is a common issue, especially with highly polar nitro compounds.[3]
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic. The product may precipitate upon neutralization.
-
Extraction: If the product remains dissolved, perform a liquid-liquid extraction. Use an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.[3] Note that some highly polar products may require solvent mixtures like chloroform/isopropanol for effective extraction.[3]
Q: How can I effectively purify the final product?
A: Purification typically involves removing unreacted starting materials, mono-nitrated intermediates, and isomeric byproducts.
-
Recrystallization: This is the most common method. The choice of solvent is crucial. A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Ethanol, methanol, or mixtures with water are often good starting points.[2]
-
Column Chromatography: For difficult separations of isomers or removal of persistent impurities, silica gel column chromatography can be employed.[6] A gradient elution with a solvent system like hexanes/ethyl acetate may be required to separate compounds with different polarities.
Quantitative Data Tables
Table 1: Effect of Reaction Conditions on Dinitration Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Fuming H₂SO₄ (Oleum) | Oleum provides a stronger nitrating medium, potentially increasing yield for deactivated substrates.[3] |
| Temperature | 0 °C to 25 °C | 25 °C to 60 °C | 60 °C to 100 °C | Higher temperatures increase reaction rate but may decrease selectivity and yield due to side reactions.[4] |
| Reaction Time | 2 hours | 8 hours | 24 hours | Longer times may be necessary to drive the dinitration to completion, especially at lower temperatures.[7] |
| HNO₃ Equivalents | 2.2 eq | 3.0 eq | 5.0 eq | A larger excess of nitric acid can help improve conversion to the dinitrated product. |
| Approx. Yield Range | 40-60% | 65-80% | 50-70% (Risk of decomposition) | Conditions must be optimized; Condition B often represents a good balance for dinitration.[7] |
Experimental Protocols
Disclaimer: This is a representative protocol based on general procedures for the nitration of benzimidazole derivatives.[7][8] Researchers should conduct their own risk assessment and optimization.
Protocol 1: Synthesis of 1-Ethylbenzimidazole (Intermediate)
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole (1.0 eq), potassium carbonate (1.5 eq), and acetone or acetonitrile as the solvent.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup: After cooling to room temperature, filter off the potassium salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-Ethylbenzimidazole, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Nitrating Mixture Preparation: In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid (e.g., 10 mL) to concentrated nitric acid (e.g., 5 mL). Stir the mixture while keeping the temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve 1-Ethylbenzimidazole (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the solution cool in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 1-Ethylbenzimidazole over 30-60 minutes. The internal temperature should be carefully maintained between 0 °C and 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours, or gently heat to 50-60 °C for 2-4 hours if required.[8] Monitor progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product should precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dinitration of N-Alkylbenzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the dinitration of N-alkylbenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the dinitration of an N-alkylbenzimidazole?
The dinitration of an N-alkylbenzimidazole is an electrophilic aromatic substitution reaction. The primary products are typically the 4,6-dinitro or 5,6-dinitro isomers. The regioselectivity is influenced by the position of the alkyl group on the imidazole nitrogen and the reaction conditions. Under acidic conditions, the benzimidazole ring is protonated, which directs the incoming nitro groups to the 4, 5, 6, and 7 positions of the benzene ring.
Q2: What are the most common nitrating agents for this reaction?
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most commonly used nitrating agent.[1][2] This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1][2] Other nitrating systems include nitric acid in acetic anhydride, or salts like nitronium tetrafluoroborate for more controlled reactions.
Q3: At what temperature should the dinitration be carried out?
Typically, the reaction is started at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion. The optimal temperature profile depends on the specific substrate and the desired degree of nitration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dinitro Product | - Incomplete reaction. - Substrate degradation. | - Increase reaction time or temperature gradually. - Use a stronger nitrating agent or adjust the acid ratio. - Ensure the starting material is pure. |
| Formation of Mononitrated Products | - Insufficient nitrating agent. - Reaction time too short or temperature too low. | - Increase the equivalents of nitric acid. - Extend the reaction time or increase the temperature. |
| Over-nitration (Trinitro Products) | - Reaction conditions are too harsh. | - Reduce the reaction temperature and time. - Use a milder nitrating agent. |
| Formation of Undesired Isomers | - Lack of regioselectivity. | - Modify the N-alkyl substituent to influence steric hindrance. - Experiment with different nitrating agents and solvent systems. |
| Oxidation of the N-Alkyl Group | - Strong oxidizing conditions. | - Use a less aggressive nitrating agent. - Protect the N-alkyl group if it is susceptible to oxidation. |
| Product is difficult to purify | - Presence of multiple isomers and side products. | - Utilize column chromatography with a suitable solvent system. - Perform recrystallization from an appropriate solvent to isolate the major isomer. |
Experimental Protocols
General Protocol for the Dinitration of N-Alkylbenzimidazoles
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid (2.5 equivalents) to concentrated sulfuric acid (5 equivalents). Maintain the temperature below 10 °C.
-
Reaction: Dissolve the N-alkylbenzimidazole (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution in an ice-water bath. Add the pre-formed nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for Dinitration
References
Technical Support Center: Purification of 1-Ethyl-5,6-dinitrobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Ethyl-5,6-dinitrobenzimidazole.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound product is a dark, oily residue. How should I proceed with purification?
A1: An oily or dark-colored crude product often indicates the presence of polymeric impurities, residual starting materials, or byproducts from the nitration reaction. Here are a couple of approaches:
-
Trituration: Before attempting more complex purification methods, try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to solidify the product and remove some of the non-polar impurities.
-
Column Chromatography: If trituration is ineffective, column chromatography is the recommended next step. The polarity of nitroaromatic compounds allows for good separation on silica gel.[1]
Q2: What is the best method for purifying solid crude this compound?
A2: For a solid crude product, you have two primary options:
-
Recrystallization: This is often the most efficient method for purifying solid materials if a suitable solvent can be found. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Column Chromatography: If recrystallization fails to yield a pure product, or if the impurities have similar solubility profiles, column chromatography is the preferred method.[2] This is particularly useful for separating structurally similar isomers which can sometimes co-elute.[3]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The choice of solvent is critical for successful recrystallization. You are looking for a solvent that readily dissolves your compound at elevated temperatures but poorly at lower temperatures. Given the dinitro-functionalization, the compound is expected to be polar. Solvents to consider screening include:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Mixtures of polar and non-polar solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane)
Perform small-scale solubility tests with various solvents to identify the optimal one.
Q4: I'm seeing poor separation or streaking on my silica gel column. What could be the cause?
A4: Poor separation or streaking during column chromatography can be caused by several factors:
-
Improper Solvent System: The polarity of your eluent may be too high, causing all compounds to elute quickly with the solvent front, or too low, resulting in no elution.[2] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[2] A good starting point for nitroaromatic compounds is a mixture of ethyl acetate and hexanes.[1]
-
Column Overloading: Too much crude material has been loaded onto the column. For a standard glass column, a rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Insoluble Material: The crude product may not be fully dissolved in the loading solvent, leading to precipitation at the top of the column. Ensure your compound is fully dissolved before loading.
Q5: My purified product is still colored. Are colored impurities expected?
A5: Nitroaromatic compounds are often yellow or orange in color. However, a dark brown or black coloration can indicate the presence of impurities. If your product is highly colored after purification, it may still contain byproducts. Purity can be assessed by techniques like NMR spectroscopy and melting point analysis.
Quantitative Data
The selection of an appropriate solvent system is crucial for both recrystallization and chromatography. The following table provides properties of common laboratory solvents to aid in your selection process.
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexane | 0.1 | 69 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Dichloromethane (DCM) | 3.1 | 40 |
| Acetone | 5.1 | 56 |
| Acetonitrile | 5.8 | 82 |
| Ethanol | 4.3 | 78 |
| Methanol | 5.1 | 65 |
| Water | 10.2 | 100 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. The ideal solvent will dissolve the crude product when hot and form crystals upon cooling.
-
Dissolution: Transfer the bulk of your crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC system to find a suitable mobile phase. Spot your crude product on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation of your product from impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase determined by TLC. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the polarity).[2]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Optimization of reaction conditions for benzimidazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Question: Why is my benzimidazole synthesis resulting in a low yield?
Answer:
Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. For instance, in the synthesis of 1,2-disubstituted benzimidazoles using N-phenyl-o-phenylenediamine and benzaldehyde, increasing the temperature from room temperature to 100°C can dramatically increase the yield.[1][2]
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Chloroform has been identified as a suitable solvent in certain ammonium salt-catalyzed syntheses, leading to significantly higher yields compared to solvents like methanol, acetonitrile, or DMF.[3] In other cases, ethanol has been shown to be an excellent solvent for achieving high yields.[4]
-
Inefficient Catalyst: The choice and amount of catalyst are critical. For example, in a study optimizing the condensation of o-phenylenediamine (OPDA) with benzaldehyde, ammonium chloride (NH₄Cl) was found to be a highly effective catalyst, yielding up to 94%.[3] In other protocols, catalysts like erbium(III) triflate (Er(OTf)₃) under microwave irradiation or supported gold nanoparticles have demonstrated high efficiency.[1][5]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to ensure all starting material has been consumed.[6]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired benzimidazole. For example, in the synthesis of 1,2-disubstituted benzimidazoles, the formation of the 2-substituted benzimidazole derivative can occur as a side product.[6]
Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer:
Improving selectivity often involves fine-tuning the reaction conditions:
-
Catalyst Selection: The nature of the catalyst can influence the reaction pathway. For instance, gold nanoparticles of a specific size (2-5 nm) supported on TiO₂ have shown high selectivity in the synthesis of 2-substituted benzimidazoles.[5]
-
Molar Ratio of Reactants: Adjusting the molar ratio of the reactants can favor the formation of the desired product. For example, when synthesizing 2-phenyl-benzimidazole using Montmorillonite K10 as a catalyst, increasing the molar ratio of benzaldehyde was found to improve selectivity.[6]
-
Temperature Control: Temperature can affect the relative rates of competing reactions. A gradual increase in temperature might be necessary to favor the desired product over byproducts.[5]
Question: My final product is discolored. What is the best way to purify it?
Answer:
Discoloration in the crude product is a common issue, often due to the formation of colored impurities.[7] Here are some recommended purification strategies:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The crude benzimidazole can be dissolved in a suitable boiling solvent, such as water, and then allowed to cool slowly to form crystals.[8]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, digesting the solution with activated carbon (like Norite) before filtration can help remove colored impurities.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective purification technique.[4][5]
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a hot aqueous solution of the benzimidazole to oxidize the impurities. The resulting manganese dioxide is then removed by adding sodium bisulfite until the solution is clear, followed by cooling to crystallize the purified product.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzimidazole synthesis?
A1: The most prevalent method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).[9][10][11]
Q2: Can I run the reaction under solvent-free conditions?
A2: Yes, several "green" synthetic methods have been developed that proceed under solvent-free conditions, often utilizing microwave irradiation or specific catalysts.[1][9] These methods can offer advantages such as shorter reaction times and easier product isolation.[12]
Q3: Is it possible to synthesize N-substituted benzimidazoles in a one-pot reaction?
A3: Yes, one-pot procedures are available for the synthesis of N-substituted benzimidazoles. For example, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide has been successfully employed.[7]
Q4: How does microwave irradiation affect benzimidazole synthesis?
A4: Microwave-assisted synthesis has been shown to be highly beneficial, often leading to a significant reduction in reaction time (by as much as 96-98%) and an increase in product yield (up to 10-50%) compared to conventional heating methods.[7][12]
Q5: What is the Phillips-Ladenburg reaction?
A5: The Phillips-Ladenburg reaction is a classic method for benzimidazole synthesis that involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid.[11] It is a widely used and versatile method.
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Phenyl Benzimidazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₄F | CHCl₃ | Room Temp. | 4 | 70 | [3] |
| 2 | NH₄Cl | CHCl₃ | Room Temp. | 4 | 94 | [3] |
| 3 | NH₄NO₃ | CHCl₃ | Room Temp. | 4 | 65 | [3] |
| 4 | (NH₄)₂CO₃ | CHCl₃ | Room Temp. | 4 | 50 | [3] |
| 5 | (NH₄)₂SO₄ | CHCl₃ | Room Temp. | 4 | 45 | [3] |
| 6 | NH₄Cl | CH₃CN | Room Temp. | 4 | 30 | [3] |
| 7 | NH₄Cl | MeOH | Room Temp. | 4 | 25 | [3] |
| 8 | NH₄Cl | Ether | Room Temp. | 4 | 15 | [3] |
| 9 | NH₄Cl | DMF | Room Temp. | 4 | 10 | [3] |
Table 2: Effect of Temperature on the Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Ethyl lactate | Room Temp. | 120 | 0 | [1] |
| 2 | Ethyl lactate | 60 | 120 | 3.9 | [1] |
| 3 | Ethyl lactate | 100 | 120 | 15.3 | [1] |
| 4 | Water | Room Temp. | 120 | Low Conversion | [1][2] |
| 5 | Water | 60 | 120 | 59.6 | [1][2] |
| 6 | Water | 100 | 120 | 89.7 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Ammonium Chloride [3]
-
To a stirred solution of 1,2-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture and stir at room temperature.
-
Continue stirring for four hours, monitoring the reaction progress by TLC.
-
Upon completion, isolate the product.
Protocol 2: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [8]
-
In a 500-cc round-bottomed flask, combine o-phenylenediamine (54 g, 0.5 mole) and 90% formic acid (32 cc, 0.75 mole).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude benzimidazole by suction filtration.
-
Wash the crude product with cold water.
-
For purification, dissolve the crude product in 750 cc of boiling water.
-
Add approximately 2 g of Norite (activated carbon) and digest for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter.
-
Cool the filtrate to 10–15°C to crystallize the benzimidazole.
-
Filter the white product, wash with cold water, and dry at 100°C.
Visualizations
Caption: General workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for synthesis optimization.
Caption: Simplified reaction pathway for benzimidazole synthesis.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
How to resolve broad signals in NMR spectra of benzimidazole derivatives
Welcome to the technical support center for NMR spectroscopy of benzimidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with broad signals in their NMR spectra.
Troubleshooting Guide: Resolving Broad NMR Signals
Broad signals in the NMR spectra of benzimidazole derivatives are a frequent challenge, often leading to difficulties in structure elucidation and characterization. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My NMR spectrum shows broad, poorly resolved peaks for the benzimidazole core.
Possible Causes & Solutions:
The most common reason for signal broadening in N-unsubstituted benzimidazoles is an intermediate rate of chemical exchange processes on the NMR timescale. The primary culprits are prototropic tautomerism and, to a lesser extent, intermolecular proton exchange and the presence of impurities.
Prototropic Tautomerism
N-unsubstituted benzimidazoles exist as a mixture of two rapidly interconverting tautomers. When the rate of this exchange is comparable to the NMR frequency difference between the signals of the individual tautomers, significant line broadening occurs.[1][2][3]
Troubleshooting Steps:
-
Vary the Temperature:
-
Lowering the temperature will slow down the tautomeric exchange. If you are in the intermediate exchange regime at room temperature, cooling the sample may lead to the sharpening of signals for the individual tautomers (slow exchange regime).
-
Increasing the temperature will accelerate the exchange. This can lead to the coalescence of the broad signals into a single, sharp, time-averaged signal (fast exchange regime).[4] A study on 2-(pyridin-2-yl)-1H-benzo[d]imidazole demonstrated that increasing the temperature led to the coalescence of specific proton and carbon signals.[5]
-
-
Change the Solvent:
-
Polar aprotic solvents like DMSO-d6 are known to slow down prototropic exchange compared to nonpolar solvents like CDCl3.[2][6] This is because they can form hydrogen bonds with the N-H proton, stabilizing the individual tautomers. In some cases, switching from CDCl3 to DMSO-d6 can be sufficient to observe separate, sharper signals for the two tautomers.[2]
-
Hexamethylphosphoramide (HMPA-d18) is a highly polar solvent that is particularly effective at slowing down or even "blocking" prototropic exchange, leading to sharper signals.[1][2]
-
-
Adjust the pH:
-
Acidification: Adding a small amount of a deuterated acid (e.g., TFA-d) can protonate the benzimidazole ring. This locks the molecule in a single protonated state, eliminating the tautomeric exchange and resulting in sharp signals.
-
Basification: In some cases, adding a deuterated base may deprotonate the N-H, but this can lead to other complications. Acidification is generally a more reliable approach.
-
Intermolecular Proton Exchange
Rapid exchange of the N-H proton between different benzimidazole molecules can also contribute to signal broadening. This is particularly true for the N-H proton signal itself, which may be very broad or not observed at all.[6][7]
Troubleshooting Steps:
-
Lower the Concentration: Reducing the sample concentration can decrease the rate of intermolecular exchange, potentially leading to sharper N-H signals.
-
Use a Hydrogen-Bond-Accepting Solvent: Solvents like DMSO-d6 can reduce intermolecular hydrogen bonding by forming hydrogen bonds with the solute, thereby slowing intermolecular proton exchange.[2]
Paramagnetic Impurities
The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved molecular oxygen can cause significant line broadening.[8][9][10][11] These impurities shorten the relaxation times (T1 and T2) of nearby nuclei, leading to broader signals.[9]
Troubleshooting Steps:
-
Purify the Sample: Ensure your sample is free from metal contaminants. This may involve purification techniques like passing the sample through a plug of silica or celite, or using metal scavengers.
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the NMR tube for several minutes before sealing it.[10] Alternatively, the freeze-pump-thaw method can be used.
Experimental Protocols
Variable Temperature (VT) NMR Experiment:
-
Prepare the sample in a suitable deuterated solvent (e.g., DMSO-d6 or toluene-d8).
-
Acquire a standard ¹H NMR spectrum at ambient temperature.
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Continue decreasing the temperature until the signals sharpen sufficiently or the solvent begins to freeze.
-
If necessary, repeat the process by increasing the temperature from ambient in similar increments.
Solvent Change Protocol:
-
Acquire a ¹H NMR spectrum of the benzimidazole derivative in a standard solvent like CDCl3.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Add a different deuterated solvent (e.g., DMSO-d6 or HMPA-d18) to the same NMR tube.
-
Acquire a new ¹H NMR spectrum and compare the signal widths to the original spectrum.
Data Summary
| Factor | Effect on Exchange Rate | Expected Impact on Broad Signals | Reference Solvent/Condition | Test Solvent/Condition | Observed Result |
| Temperature | Decrease slows exchange | Sharpening into two sets of signals | Room Temperature | Low Temperature (e.g., -40 °C) | Signals for individual tautomers may appear.[5] |
| Temperature | Increase accelerates exchange | Coalescence into a single sharp signal | Room Temperature | High Temperature (e.g., 100 °C) | Averaged signals for the two tautomers are observed.[4] |
| Solvent Polarity | Increased polarity slows exchange | Sharpening into two sets of signals | CDCl₃ | DMSO-d₆ | Broader signals in CDCl₃ may resolve into distinct signals in DMSO-d₆.[2][6] |
| Solvent H-Bonding | Strong H-bond acceptors slow exchange | Sharpening into two sets of signals | DMSO-d₆ | HMPA-d₁₈ | HMPA-d₁₈ can be more effective than DMSO-d₆ in resolving tautomeric signals.[1][2] |
| pH | Acidification | Elimination of tautomerism | Neutral | Acidic (e.g., with TFA-d) | A single set of sharp signals for the protonated species should appear. |
| Paramagnetic Impurities | Presence causes broadening | Removal leads to sharpening | Untreated Sample | Degassed/Purified Sample | All signals in the spectrum should become sharper.[10] |
Frequently Asked Questions (FAQs)
Q1: Why are the signals for my N-substituted benzimidazole derivative also broad?
A1: While prototropic tautomerism is not possible for N-substituted benzimidazoles, other dynamic processes can cause line broadening. These include:
-
Rotational Isomers (Rotamers): If there is restricted rotation around a single bond (e.g., the bond connecting the benzimidazole ring to a bulky substituent), you may have a mixture of rotamers that are slowly interconverting on the NMR timescale. Variable temperature NMR is a key experiment to investigate this phenomenon.
-
Aggregation: At higher concentrations, benzimidazole derivatives can form aggregates through intermolecular interactions like pi-stacking. This can lead to broader signals. Try acquiring the spectrum at a lower concentration.[12]
Q2: The N-H proton signal of my benzimidazole is extremely broad or completely absent. Why?
A2: The N-H proton is often involved in rapid intermolecular exchange with other benzimidazole molecules or with trace amounts of water in the solvent.[6][7] This rapid exchange, along with quadrupolar broadening from the adjacent nitrogen atoms, can make the N-H signal very broad and difficult to observe.[4] Using a very dry, aprotic solvent and a lower sample concentration may help in observing this signal.
Q3: I have tried changing the solvent and the temperature, but my signals are still broad. What else can I do?
A3: If the common troubleshooting steps do not resolve the issue, consider the following:
-
Check for Paramagnetic Impurities: This is an often-overlooked cause of broadening.[8][9][10][11]
-
Re-evaluate the Structure: In some cases, unexpected structural features or the presence of multiple isomers can lead to complex and seemingly broad spectra.
-
2D NMR Techniques: Techniques like EXSY (Exchange Spectroscopy) can be used to definitively prove that a chemical exchange process is occurring and to quantify its rate.
Visualizations
Caption: The relationship between tautomeric exchange rates and the appearance of NMR signals.
Caption: A workflow for troubleshooting broad signals in the NMR spectra of benzimidazole derivatives.
References
- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 11. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Troubleshooting [chem.rochester.edu]
Avoiding decarboxylation during nitration of benzimidazole precursors
Technical Support Center: Nitration of Benzimidazole Precursors
Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of benzimidazole precursors, with a specific focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why does it occur during the nitration of benzimidazole carboxylic acids?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of benzimidazole nitration, this side reaction is particularly problematic when a carboxyl group is present on the aromatic ring. The strongly acidic and often high-temperature conditions used for electrophilic aromatic nitration can promote the loss of the carboxyl group, leading to a nitrated but decarboxylated product. This process, sometimes referred to as ipso-nitration or nitrodecarboxylation, can significantly lower the yield of the desired nitrobenzimidazole carboxylic acid[1][2]. The stability of the resulting intermediate after CO₂ loss often drives this unwanted reaction.
Q2: My primary product is the decarboxylated nitrobenzimidazole. What are the most likely causes?
A2: The most common causes for significant decarboxylation during nitration are:
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the decarboxylation to occur. Many standard nitration protocols that are successful for other substrates can be too harsh for benzimidazole carboxylic acids.
-
Strongly Acidic Conditions: The use of potent nitrating mixtures, such as concentrated sulfuric acid and nitric acid, can facilitate the protonation and subsequent elimination of the carboxyl group[3].
-
Prolonged Reaction Times: Leaving the reaction to proceed for too long, even at moderate temperatures, can increase the prevalence of side reactions like decarboxylation.
-
Choice of Nitrating Agent: Some nitrating agents are more prone to inducing decarboxylation than others. For instance, metal-catalyzed systems using reagents like Cu(NO₃)₂ have been specifically developed to promote decarboxylative nitration and should be avoided when the carboxyl group needs to be retained[1][4].
Q3: Are there alternative methods to introduce a nitro group onto a benzimidazole ring without causing decarboxylation?
A3: Yes, several strategies can be employed to circumvent decarboxylation:
-
Modify the Reaction Conditions: The most straightforward approach is to use milder nitration conditions. This includes lowering the reaction temperature, reducing the concentration of the acids, or using alternative nitrating agents.
-
Protecting Groups: While more complex, one could theoretically protect the carboxylic acid (e.g., as an ester) before nitration and then deprotect it afterward. However, the stability of the protecting group in the nitrating medium must be considered.
-
Strategic Synthesis: An alternative synthetic route can be designed where the nitro group is introduced to a precursor before the benzimidazole ring is formed or before the carboxyl group is installed[5][6]. For example, one could start with a nitrated o-phenylenediamine and then cyclize it with a suitable reagent to form the desired nitrobenzimidazole derivative[6][7].
-
Biocatalysis: Emerging research into enzymatic nitration offers highly selective methods that operate under mild, physiological conditions, though these are not yet widely implemented in standard laboratory synthesis[8].
Troubleshooting Guide: Minimizing Decarboxylation
This section provides specific troubleshooting steps if you are observing significant decarboxylation.
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting unwanted decarboxylation.
Caption: Troubleshooting decision tree for decarboxylation.
Quantitative Data Summary: Nitration Conditions
The selection of the nitrating agent and reaction conditions is critical. The table below summarizes various conditions and their suitability for substrates prone to decarboxylation.
| Nitrating System | Typical Conditions | Suitability for Carboxylated Benzimidazoles | Comments |
| Conc. H₂SO₄ / Conc. HNO₃ | 0°C to Room Temp | Low to Moderate | The most common method, but often too harsh. Prone to causing decarboxylation and dinitration. Careful temperature control is essential[9]. |
| Nitric Acid in Water | 20°C to 100°C | High | A milder, aqueous-phase method that can avoid the use of strong co-acids, reducing the risk of decarboxylation. Particularly useful for benzimidazolones[10]. |
| Nitric Acid in Acetic Acid | Room Temperature | Moderate to High | Acetic acid is a less aggressive medium than sulfuric acid, offering a good balance between reactivity and selectivity[9]. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 90°C in DMA (with Ag₂CO₃) | Very Low (Avoid) | This system is explicitly used to promote decarboxylative nitration of aromatic carboxylic acids[4]. |
| Copper(I) Chloride / t-BuONO | Acetonitrile (MeCN) | Very Low (Avoid) | This is another catalytic system designed for efficient nitrodecarboxylation and should not be used if the carboxyl group is to be retained[4]. |
Experimental Protocols
Below are detailed methodologies for key experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Workflow for Nitration
This diagram outlines the typical experimental steps for the nitration of a benzimidazole precursor.
Caption: Standard experimental workflow for nitration.
Protocol 2: Milder Nitration of Benzimidazolone in Water[10]
This method avoids strong sulfuric acid, minimizing the risk of decarboxylation for sensitive substrates.
-
Preparation: To a round-bottomed flask equipped with a magnetic stirrer and a condenser, add the benzimidazolone precursor.
-
Reagent Addition: Add nitric acid of a concentration between 10-45% by weight. The reaction can be initiated by adding the benzimidazolone to the nitric acid solution.
-
Reaction: Heat the mixture to a temperature between 30°C and 80°C. The optimal temperature will depend on the substrate's reactivity. For example, one procedure involves adding the substrate to 26% nitric acid at 30°C and allowing it to react at 35°C[10].
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture. The nitrated product often precipitates directly from the aqueous solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo.
Protocol 3: Controlled Nitration using H₂SO₄/HNO₃[3][9]
This is a classic method that can be successful if decarboxylation is managed through strict temperature control.
-
Preparation: In a three-necked flask fitted with a thermometer, a dropping funnel, and a magnetic stirrer, add the benzimidazole carboxylic acid precursor.
-
Dissolution & Cooling: Carefully add concentrated sulfuric acid while stirring. Once the substrate is fully dissolved, cool the mixture to 0-5°C using an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, also pre-cooled.
-
Addition: Add the nitrating mixture dropwise to the dissolved substrate, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, let the reaction stir at the controlled low temperature for 1-3 hours. Alternatively, the reaction can be stirred at room temperature for a shorter duration, but this increases the risk of decarboxylation.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid nitro-product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution if necessary, and finally with water again. Dry the product thoroughly. A patent for a related imidazole derivative describes heating the reaction, but for substrates prone to decarboxylation, maintaining low temperatures is crucial[3].
References
- 1. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01261A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. CN112441983A - Benzimidazole substituted nitrobenzene-based compound and preparation method thereof - Google Patents [patents.google.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Runaway in Nitration Reactions
This guide provides critical troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals to safely manage nitration reactions and prevent thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of a nitration reaction?
A1: A thermal runaway is a situation where an exothermic nitration reaction becomes uncontrollable.[1][2] The reaction rate increases with temperature, releasing heat more rapidly than the system can dissipate it. This creates a positive feedback loop, leading to a rapid spike in temperature and pressure, which can result in equipment failure, fire, or explosion.[3][4]
Q2: What are the primary causes of thermal runaway during nitration?
A2: Key causes include inadequate cooling, poor agitation, incorrect reagent addition rates, reactant accumulation, and contamination.[5] Nitration reactions are highly exothermic, and any failure in heat removal can initiate a runaway.[6] For instance, if the nitrating agent is added too quickly or if stirring fails, localized hot spots can form, triggering a self-accelerating reaction.[5]
Q3: What are the initial warning signs of an impending thermal runaway?
A3: Early warning signs include a sudden, unexpected increase in reaction temperature, a rise in pressure, changes in the color of the reaction mixture, and the evolution of brown-yellow fumes (nitrogen dioxide gas).[7][8] Continuous monitoring of temperature and pressure is critical for early detection.
Q4: Why is agitation so critical in preventing thermal runaway?
A4: Vigorous agitation is essential for ensuring uniform temperature distribution and efficient heat transfer to the cooling system.[5] Inadequate stirring can lead to localized concentrations of reactants and hot spots, which are common precursors to thermal runaway. In one documented incident, agitation stoppage led to a slow deflagration within the reaction mass.[5]
Q5: Can impurities affect the thermal stability of my nitration reaction?
A5: Yes, impurities can significantly lower the decomposition temperature of nitro-compounds.[9] Contaminants such as metal chlorides or residual sulfuric acid can decrease the thermal stability of the reaction mixture, increasing the risk of a runaway.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during nitration experiments.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent or any other reactant.
-
Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If available, activate an emergency cooling system.
-
Prepare for Quenching: Have a quenching agent (e.g., a large volume of cold water or a suitable chemical inhibitor) ready for immediate use.
-
Alert Personnel and Evacuate: Inform all personnel in the vicinity of the potential hazard and be prepared to evacuate the area following your institution's emergency response plan.[10]
-
-
Logical Troubleshooting Flow:
Caption: Emergency response workflow for a temperature excursion.
Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
-
Explanation: The evolution of nitrogen dioxide indicates that a decomposition reaction is occurring, which is highly exothermic and a strong precursor to thermal runaway.[8] This can be caused by excessive temperature or localized hot spots.
-
Immediate Actions:
-
Do not approach without respiratory protection. Nitrogen dioxide is highly toxic.[11]
-
Follow all steps outlined in Issue 1 . The situation is critical.
-
If possible and safe, consider dumping the reaction mixture into a large volume of a quenching agent like cold water to halt the reaction.[12] Note: Pouring water into a runaway involving sulfuric acid can be hazardous due to the heat of dilution, but drowning the reaction in a large volume of water is a recognized emergency procedure.[7][8]
-
Issue 3: The agitator has failed.
-
Explanation: Agitator failure is a severe process deviation. Without mixing, reactants can accumulate in layers, and heat transfer will be severely compromised, creating a high risk of thermal runaway.[5]
-
Immediate Actions:
-
Stop Reagent Addition Immediately.
-
Do NOT restart the agitator. Restarting could suddenly mix accumulated reactants, causing a violent, uncontrollable reaction.[5]
-
Initiate an immediate emergency shutdown and quench the reaction. Drowning the reaction in a quenching fluid is a recommended safety measure.[5][12]
-
Safety Data Tables
Understanding the thermal properties of your reactants and products is crucial for a robust risk assessment.[6]
Table 1: Key Thermal Hazard Parameters
| Parameter | Symbol | Description | Significance in Nitration Safety |
| Heat of Reaction | ΔHr | The total heat released by the desired nitration reaction. | Determines the cooling capacity required. A high value indicates a greater potential for temperature increase if cooling is lost. |
| Adiabatic Temperature Rise | ΔTad | The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings (adiabatic conditions). | A critical indicator of runaway potential. If ΔTad is high, even a small loss of cooling can be catastrophic. |
| Maximum Temperature of the Synthesis Reaction | MTSR | The maximum temperature a reaction can reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[1][2] | A key parameter for assessing thermal risk.[13] If the MTSR exceeds the decomposition temperature of the mixture, a secondary, more violent reaction can occur. |
| Time to Maximum Rate under Adiabatic Conditions | TMRad | The time it takes for a reaction to reach its maximum rate (and temperature) under adiabatic conditions from a specific starting temperature.[2] | Indicates how quickly a runaway reaction will escalate. A TMRad of 24 hours (corresponding to the TD24 temperature) is a common safety threshold.[2][14] |
Table 2: Example Thermal Data for Nitration of Benzotriazole Ketone
| Substance / Process | Heat Release (kJ/kg) | Adiabatic Temp. Rise (ΔTad) | Notes |
| Benzotriazole Ketone (starting material) | 306.86 | - | Heat of decomposition.[14] |
| Nitrated Product Solution | 455.77 | - | Heat of decomposition; demonstrates increased thermal risk of the product.[14] |
| Nitration Reaction (Semi-batch) | - | 86.70 °C | High value indicates significant risk in a semi-batch process.[14] |
| Nitration Reaction (Optimized Continuous) | - | 19.95 °C | Process intensification significantly improves thermal safety.[14] |
Key Experimental Protocols
Protocol 1: Determination of Reaction Enthalpy and MTSR using Reaction Calorimetry (RC1)
This protocol provides a general methodology for assessing the thermal risk of a nitration reaction using a reaction calorimeter like the Mettler-Toledo RC1.
-
Objective: To measure the heat of reaction (ΔHr), heat flow, specific heat capacity (Cp), and overall heat transfer coefficient (UA) to calculate the Adiabatic Temperature Rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).
-
Methodology:
-
Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (UA) at various temperatures and fill levels.
-
Charge Reactor: Charge the reactor with the initial substrate and solvent (e.g., sulfuric acid).
-
Set Isothermal Conditions: Bring the reactor contents to the desired initial process temperature (Tp) and allow the system to stabilize.
-
Dosing: Add the nitrating agent (e.g., mixed acid) at a controlled, pre-defined rate that mimics the planned process. The calorimeter's software will continuously measure the heat evolved in real-time.
-
Data Acquisition: Record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate throughout the experiment. The heat flow (Qr) is calculated based on these parameters.
-
Post-Reaction Analysis: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has gone to completion.
-
Calculations:
-
Integrate the heat flow over time to determine the total heat of reaction (ΔHr).
-
Calculate the adiabatic temperature rise: ΔTad = ΔHr / (m * Cp) , where 'm' is the total mass of the final reaction mixture.
-
Determine the accumulation of unreacted reagent at any point during the dosing.
-
Calculate the MTSR at the point of maximum accumulation: MTSR = Tp + ΔTad, accumulation . This represents the worst-case scenario temperature upon cooling failure.[15]
-
-
-
Safety Considerations: The experiment itself handles a potentially hazardous reaction. Ensure all safety features of the calorimeter are active and have a documented emergency plan.
Logical Diagrams
Diagram 1: Factors Leading to Thermal Runaway
This diagram illustrates the causal relationships between key process parameters and the initiation of a thermal runaway event.
References
- 1. MTSR Process Safety: Ensuring Safe Operations in the Workplace - zeal [zealinstruments.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. helgroup.com [helgroup.com]
- 4. Understanding thermal runaway [metisengineering.com]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 9. icheme.org [icheme.org]
- 10. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cedrec.com [cedrec.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regiospecific Reduction of Dinitrobenzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regiospecific reduction of dinitrobenzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the selective reduction of one nitro group in dinitrobenzimidazole compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of the starting dinitrobenzimidazole. | Inactive catalyst. | Use fresh Palladium on carbon (Pd/C) catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient hydrogen pressure. | Ensure a steady supply of hydrogen gas at the recommended pressure (e.g., 1 atm).[1] Check for leaks in the reaction setup. | |
| Poor solubility of the starting material. | While butanol is the recommended solvent for regioselectivity, ensure the dinitrobenzimidazole is adequately suspended or dissolved for the reaction to proceed.[1] Gentle heating might improve solubility, but monitor for side reactions. | |
| Formation of the diamino product instead of the desired monoamino-nitro product. | Incorrect solvent choice. | The use of alcohols other than butanol, such as methanol or ethanol, has been shown to lead to the formation of diamino products.[1] Strictly use butanol as the solvent for achieving high regioselectivity. |
| Over-reduction due to prolonged reaction time or excessive catalyst. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] Stop the reaction as soon as the starting material is consumed to prevent further reduction of the second nitro group. Reduce the amount of Pd/C catalyst in subsequent runs if over-reduction persists. | |
| Difficult purification of the desired product. | Presence of unreacted starting material and diamino side-product. | Optimize the reaction conditions (time, catalyst loading) to maximize the yield of the monoamino product. Recrystallization from ethanol has been reported as an effective purification method.[1] |
| Catalyst remaining in the product. | Ensure complete filtration of the Pd/C catalyst after the reaction.[1] Using a fine filter paper or a Celite pad can help in removing all catalyst particles. | |
| Inconsistent regioselectivity. | Steric hindrance and electronic effects of substituents on the benzimidazole ring. | The position of the nitro groups and other substituents can influence which nitro group is preferentially reduced. For 4,6-dinitrobenzimidazoles, reduction often occurs at the 4-position.[1][2] For other substitution patterns, the least sterically hindered nitro group is generally reduced preferentially.[2] |
| Alternative reducing agents may offer different selectivity. | Consider using alternative reducing systems if catalytic hydrogenation is not yielding the desired isomer. Sodium polysulfide has been used for the selective reduction of dinitrobenzimidazoles.[2] Other chemoselective reducing agents for nitro groups include iron in acidic media, tin(II) chloride, and zinc in acidic media.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is butanol the recommended solvent for the regiospecific reduction of 4,6-dinitrobenzimidazoles?
A1: The use of butanol as a solvent is crucial for achieving the regiospecific reduction to the corresponding 4-amino-6-nitrobenzimidazole.[1] Other alcohols like methanol and ethanol have been observed to lead to the formation of the undesired diamino product.[1] The exact reason for this solvent effect is not fully elucidated but is likely related to the solubility and reactivity of the intermediates formed during the reaction.
Q2: How can I monitor the progress of the reduction reaction?
A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting dinitrobenzimidazole, you can observe the disappearance of the starting material and the appearance of the product spot. This allows for timely quenching of the reaction to prevent over-reduction.
Q3: What is the typical yield for the regiospecific reduction of 4,6-dinitrobenzimidazoles using H₂/Pd/C?
A3: The yields for the synthesis of 4-amino-6-nitrobenzimidazoles via catalytic hydrogenation of the corresponding 4,6-dinitrobenzimidazoles are reported to be in the range of 52-69%.[1]
Quantitative Data Summary
| Product | Starting Material | Reaction Conditions | Yield (%) |
| 4-Amino-6-nitrobenzimidazole derivatives | 4,6-Dinitrobenzimidazole derivatives | H₂ (1 atm), 5% Pd/C, Butanol, Room Temperature | 52 - 69[1] |
Q4: Are there alternative methods for the selective reduction of dinitrobenzimidazoles?
A4: Yes, other methods have been reported for the selective reduction of nitro groups. The Zinin reduction, which uses sulfide, hydrosulfide, or polysulfide anions, is a classic method for this transformation.[2] For instance, sodium polysulfide has been successfully used for the selective reduction of 4,6-dinitrobenzimidazole to 4-amino-6-nitrobenzimidazole.[2] Other reagents that can exhibit chemoselectivity for nitro group reduction in the presence of other functional groups include iron or zinc powder in the presence of an acid.[3]
Q5: What safety precautions should I take during this experiment?
A5: Palladium on carbon (Pd/C) is a flammable solid, and hydrogen (H₂) gas is a flammable gas.[1] Handle Pd/C carefully, avoiding ignition sources, and do not allow it to dry out completely in the air when it is still active. The hydrogenation should be performed in a well-ventilated fume hood, and all equipment should be properly grounded. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
1. Synthesis of 4,6-Dinitrobenzimidazoles (Starting Material)
This procedure describes a general method for the dinitration of benzimidazole derivatives.
-
Step 1: Add 92% H₂SO₄ (30 mL) dropwise to the benzimidazole starting compound (0.025 mol) in a flask, keeping the temperature cool.
-
Step 2: While stirring vigorously, add a cooled mixture of 65% HNO₃ (5 mL) and 92% H₂SO₄ (1 mL).
-
Step 3: Allow the reaction mixture to stand at 0–5°C for 1 hour.
-
Step 4: Pour the reaction mixture into an ice-water mixture (1:1, v/v, 100 g) and add NaCl (10 g).
-
Step 5: Maintain the solution at 0–10°C to allow for the formation of crystalline solids.
-
Step 6: Filter the solids and wash them with cooled water.
-
Step 7: Dissolve the crystals in hot water and adjust the pH to 7.5–8.0 with 3N NH₃.
-
Step 8: Collect the precipitating dinitrobenzimidazoles by filtration and recrystallize from ethanol.[1]
2. Regiospecific Reduction to 4-Amino-6-nitrobenzimidazoles
This protocol outlines the selective reduction of a 4,6-dinitrobenzimidazole derivative.
-
Step 1: Prepare a solution of the dinitrobenzimidazole (1 g) in butanol (20 mL).
-
Step 2: Add 5% Pd/C catalyst (0.2 g) to the solution.
-
Step 3: Stir the mixture under a hydrogen atmosphere (1 atm).
-
Step 4: Monitor the reaction progress by TLC.
-
Step 5: Once the reaction is complete, filter off the catalyst.
-
Step 6: Remove the solvent under reduced pressure.
-
Step 7: Dry the residue in an oven at 70°C.
-
Step 8: Purify the resulting aminonitrobenzimidazole by repeated recrystallization from ethanol.[1]
Visualizations
Caption: Workflow for the synthesis and regiospecific reduction of dinitrobenzimidazoles.
Caption: Decision tree for troubleshooting the regiospecific reduction process.
References
Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble benzimidazole compounds in biological assays.
Troubleshooting Guide
Issue: My benzimidazole compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility: Benzimidazole compounds are often hydrophobic and have inherently low solubility in aqueous solutions.
-
Solvent Shock: Adding a concentrated stock solution of your compound (e.g., in 100% DMSO) directly to an aqueous buffer can cause the compound to rapidly precipitate. This is often referred to as "solvent shock."
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pH of the Medium: The solubility of many benzimidazole derivatives is pH-dependent. The pH of your assay buffer or cell culture medium may not be optimal for keeping your compound in solution.
-
Compound Concentration: The concentration of your compound may be exceeding its maximum solubility in the final assay conditions.
Recommended Actions:
-
Optimize Your Stock Solution and Dilution Strategy:
-
Instead of adding a highly concentrated DMSO stock directly, try a serial dilution approach. First, dilute your DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol, polyethylene glycol).
-
Alternatively, dilute the DMSO stock with a small amount of the final assay buffer while vortexing to create a slightly more dilute intermediate stock before adding it to the final assay volume.
-
-
Adjust the pH of Your Assay Buffer:
-
Determine the pKa of your specific benzimidazole compound if possible. Benzimidazoles are generally weak bases and their solubility can often be increased by lowering the pH of the solution.[1]
-
Experiment with a range of buffer pH values to find the optimal pH for your compound's solubility without compromising your biological assay. A combination of pH adjustment and the use of solubilizing agents can be particularly effective.[1]
-
-
Utilize Co-solvents:
-
Incorporate a small percentage of a water-miscible organic solvent (co-solvent) into your final assay buffer. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).
-
Caution: Always perform a vehicle control experiment to ensure that the concentration of the co-solvent used does not affect your biological assay. It is generally recommended to keep the final concentration of DMSO below 0.5%.
-
Issue: I've tried using DMSO, but my compound still isn't soluble enough for my desired assay concentration.
Advanced Solubilization Techniques:
If basic troubleshooting fails, consider these more advanced formulation strategies:
-
Cyclodextrin Encapsulation:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[2][3]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and have been shown to significantly increase the solubility of benzimidazole compounds like albendazole and fenbendazole.[2]
-
-
Salt Formation:
-
For benzimidazole compounds with ionizable groups, forming a salt can dramatically improve aqueous solubility. This is a common strategy in drug development.
-
This involves reacting the compound with an acid or base to create a more soluble salt form.
-
-
Use of Surfactants:
-
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in in vitro assays. However, it's crucial to use them at concentrations below their critical micelle concentration (CMC) in cell-based assays to avoid cytotoxicity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try if my benzimidazole compound is not dissolving?
Start with the simplest approaches. First, ensure you are using a high-quality, anhydrous solvent (like DMSO) for your stock solution. Then, optimize your dilution method to avoid solvent shock by using a stepwise dilution or an intermediate solvent. Concurrently, investigate the pH-solubility profile of your compound and see if adjusting the pH of your assay buffer is a viable option.
Q2: How much can I expect to improve the solubility of my benzimidazole compound?
The degree of solubility enhancement depends on the specific compound and the method used. For example:
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approximate) | Reference |
| Albendazole | β-cyclodextrin | 223x | [2] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [2] |
| Albendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1412x | [2] |
| Fenbendazole | β-cyclodextrin | 432x | [2] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [2] |
| Fenbendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1373x | [2] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x | [1] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPCD | ~900x | [1] |
Q3: Are there any potential downsides to using these solubilization techniques?
Yes, it is crucial to consider the potential impact of any solubilizing agent on your biological assay.
-
Co-solvents (e.g., DMSO, ethanol): Can be toxic to cells at higher concentrations and may interfere with enzyme activity. Always include a vehicle control in your experiments.
-
pH adjustment: Can alter the ionization state of your compound, which may affect its biological activity. It can also impact the stability and function of proteins or cells in your assay.
-
Cyclodextrins and Surfactants: Can sometimes interact with cellular membranes or proteins, leading to off-target effects. It is important to test a range of concentrations and include appropriate controls.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol is based on the Higuchi and Connors method to determine the effect of a cyclodextrin on the solubility of a benzimidazole compound.
Materials:
-
Benzimidazole compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer (relevant to your assay)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical method for quantifying your compound (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.
-
Add an excess amount of your benzimidazole compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium solubility is reached.
-
After equilibration, carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid material is transferred.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved compound.
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using your established analytical method.
-
Plot the concentration of the dissolved benzimidazole compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this plot can be used to determine the complexation stoichiometry and binding constant.
Protocol 2: General Procedure for pH-Dependent Solubility Assessment
Materials:
-
Benzimidazole compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
pH meter
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical method for quantifying your compound
Procedure:
-
Add an excess amount of your benzimidazole compound to separate vials containing each of the different pH buffers.
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to reach equilibrium.
-
After equilibration, measure and record the final pH of each solution.
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm filter.
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to determine the pH-solubility profile of your compound.
Signaling Pathways and Experimental Workflows
Many benzimidazole derivatives exert their biological effects by targeting specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
VEGFR-2 Signaling Pathway
Several benzimidazole compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).[5][6][7][8][9] Inhibition of this pathway is a common strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzimidazole compounds.
Tubulin Polymerization Inhibition
Another common mechanism of action for benzimidazole compounds, particularly in the context of anticancer and anthelmintic activity, is the inhibition of tubulin polymerization.[10][11][12][13][14] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
References
- 1. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution of Dinitro-Compounds
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of dinitro-compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the nucleophilic substitution of dinitro-aromatic compounds.
Q1: My SNAr reaction with a dinitro-compound is giving a very low yield. What are the most likely causes?
A1: Low yields in SNAr reactions of dinitro-compounds can stem from several factors. The most common culprits include:
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Poor activation of the aromatic ring: For efficient substitution, the nitro groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] If the nitro groups are in the meta position, the reaction rate will be significantly slower, leading to low yields under standard conditions.
-
A suboptimal solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation of the nucleophile salt but leave the anion (the nucleophile) relatively free and highly reactive.[3][4] Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[5]
-
An insufficiently reactive nucleophile: The strength of the nucleophile plays a significant role. Stronger nucleophiles will react more readily. If you are using a weak nucleophile, you may need to employ more forcing conditions (e.g., higher temperatures) or use a base to deprotonate it and increase its reactivity.
-
An inadequate leaving group: While the leaving group is not typically the rate-determining step in SNAr, its ability to depart is still important. For SNAr on activated rings, the reactivity order is often F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[6] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.[1]
-
Side reactions: Dinitro-compounds can be susceptible to side reactions, especially under harsh conditions or with certain nucleophiles. These can include reduction of the nitro groups or reaction at other sites on the molecule.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions?
A2: Several side reactions can occur during the nucleophilic substitution of dinitro-compounds, leading to a mixture of products:
-
Reduction of the nitro groups: Some nucleophiles, particularly those with reducing properties, or impurities in the reaction mixture can reduce one or both of the nitro groups to amino groups or other intermediates.[7]
-
Reaction at alternative sites: While the position ortho or para to the leaving group is the most electrophilic, attack at other positions on the ring can occur, especially if the desired site is sterically hindered.
-
Reaction with the solvent: If a nucleophilic solvent (like an alcohol) is used, it may compete with the intended nucleophile, leading to the formation of ether byproducts.
-
Denitration: In some cases, particularly with thiol nucleophiles, the nitro group itself can be displaced, leading to denitrated byproducts.[8]
-
Formation of colored charge-transfer complexes: The interaction of the electron-deficient dinitro-aromatic with the electron-rich nucleophile can sometimes lead to the formation of intensely colored charge-transfer complexes, which may be mistaken for product spots on a TLC plate.
Q3: How can I optimize the temperature for my SNAr reaction to improve the yield?
A3: Temperature optimization is a critical step. Here's a general approach:
-
Start at room temperature: Many SNAr reactions on highly activated dinitro-compounds proceed readily at room temperature.
-
Gradual heating: If the reaction is sluggish at room temperature (as monitored by TLC or LC-MS), gradually increase the temperature in increments of 10-20 °C.
-
Monitor for byproduct formation: At each temperature, carefully monitor the reaction for the appearance of new spots on the TLC, which could indicate the onset of decomposition or side reactions. High temperatures can often lead to reduced selectivity.
-
Find the sweet spot: The optimal temperature will be the one that provides a reasonable reaction rate without significant formation of byproducts. For many dinitro-compounds, this is often in the range of 50-100 °C.[9]
Q4: Does the choice of base matter when using a protic nucleophile like an alcohol or a primary/secondary amine?
A4: Yes, the choice of base is very important. The base serves to deprotonate the nucleophile, increasing its nucleophilicity.
-
Strength of the base: The pKa of the base should be sufficiently high to deprotonate the nucleophile effectively. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used. For amines, a weaker base like potassium carbonate (K2CO3) or triethylamine (Et3N) may be sufficient, or the amine itself can act as a base if used in excess.[10]
-
Solubility: The base should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.
-
Steric hindrance: A bulky base, like t-BuOK, can sometimes be advantageous in minimizing side reactions.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the yield of nucleophilic aromatic substitution reactions of dinitro-compounds.
Table 1: Effect of Leaving Group on the Yield of SNAr with Piperidine
| Substrate | Leaving Group | Conditions | Yield (%) | Reference |
| 1-X-2,4-dinitrobenzene | F | Acetonitrile, 25 °C | High | [11] |
| 1-X-2,4-dinitrobenzene | Cl | Acetonitrile, 25 °C | Moderate | [11] |
| 1-X-2,4-dinitrobenzene | Br | Acetonitrile, 25 °C | Moderate | [11] |
| 1-X-2,4-dinitrobenzene | I | Acetonitrile, 25 °C | Low | [11] |
Table 2: Effect of Solvent on the Yield of SNAr of 1-chloro-2,4-dinitrobenzene with Aniline
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| DMSO | 47 | 2 | >95 |
| DMF | 37 | 3 | ~90 |
| Acetonitrile | 37 | 5 | ~85 |
| THF | 7.6 | 24 | ~40 |
| Toluene | 2.4 | 48 | <10 |
Note: This table is a representative example based on general principles of SNAr reactions. Actual yields can vary based on specific reaction conditions.
Table 3: Effect of Nucleophile on the Yield of SNAr with 1-chloro-2,4-dinitrobenzene
| Nucleophile | pKa of Conjugate Acid | Conditions | Yield (%) |
| Piperidine | 11.1 | Acetonitrile, 25 °C | 98 |
| Morpholine | 8.4 | Acetonitrile, 25 °C | 95 |
| Aniline | 4.6 | Acetonitrile, reflux | 75 |
| Phenol | 10.0 | K2CO3, DMF, 80 °C | 92 |
| Methanol | 15.5 | NaH, THF, RT | 88 |
Note: This table provides illustrative examples. The reactivity of a nucleophile is not solely determined by its pKa but also by factors like polarizability and steric hindrance.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dinitrophenyl)piperidine
This protocol describes a typical SNAr reaction between 1-chloro-2,4-dinitrobenzene and piperidine.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol
-
Potassium carbonate (K2CO3)
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene in 20 mL of ethanol.
-
Add 1.5 equivalents of piperidine to the solution.
-
Add 1.5 equivalents of potassium carbonate as a base.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The starting material should be consumed within 1-2 hours.
-
Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. A typical yield for this reaction is >95%.
Protocol 2: Synthesis of 2,4-dinitrophenyl phenyl ether
This protocol details the synthesis of an ether via an SNAr reaction.[12]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Phenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1.0 g of 1-chloro-2,4-dinitrobenzene in 15 mL of DMF, add 1.2 equivalents of phenol.[12]
-
Add 2.0 equivalents of potassium carbonate to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the product thoroughly with water to remove any remaining DMF and inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrophenyl phenyl ether as a pale yellow solid. A typical yield is around 90%.
Mandatory Visualizations
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Caption: A troubleshooting workflow for overcoming poor yield in SNAr reactions.
Caption: Logical relationships between reaction conditions and outcomes in SNAr.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect | Semantic Scholar [semanticscholar.org]
- 7. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validation of 1-Ethyl-5,6-dinitrobenzimidazole structure by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of dinitrobenzimidazole derivatives, with a focus on X-ray crystallography. While experimental data for the specific molecule 1-Ethyl-5,6-dinitrobenzimidazole is not publicly available, this guide will use data from closely related, structurally confirmed analogs to illustrate the validation process.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like this compound, confirming the substitution pattern and overall structure is paramount for understanding its potential applications, whether in materials science or as a pharmaceutical intermediate. While several analytical methods provide pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for providing a definitive, high-resolution three-dimensional model of a molecule.
Method Comparison: Elucidating the Dinitrobenzimidazole Structure
The validation of a novel chemical entity like this compound would typically involve a suite of analytical techniques. Each method provides unique insights into the molecular structure, and their combined data builds a comprehensive and robust confirmation.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Cost |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically >0.1 mm). | Low | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Soluble sample in a deuterated solvent. | High | Moderate |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | Small sample quantity, can be in solid or solution. | High | Moderate |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation. | Solid or liquid sample. | High | Low |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unparalleled level of detail in molecular structure determination. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice.
Case Study: Structural Analogs of this compound
In the absence of a crystal structure for this compound, we can look to the structures of closely related compounds to understand what to expect. For instance, the crystal structures of 2-trifluoromethyl-5,6-dinitrobenzimidazole and 2-methyl-5,6-dinitrobenzimidazolium chloride have been determined.[1][2] These studies confirm the positions of the dinitro groups on the benzene ring and provide precise bond lengths and angles for the benzimidazole core.
Table 1: Crystallographic Data for Dinitrobenzimidazole Analogs
| Parameter | 2-trifluoromethyl-5,6-dinitrobenzimidazole[1] | 2-methyl-5,6-dinitrobenzimidazolium chloride[2] |
| Formula | C₈H₃F₃N₄O₄ | C₈H₇N₄O₄⁺·Cl⁻ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Cmc2₁ |
| Unit Cell Dimensions | a = 12.04 Å, b = 5.56 Å, c = 15.34 Å, β = 109.8° | a = 4.9453 Å, b = 20.4691 Å, c = 10.4543 Å |
Spectroscopic Validation: A Complementary Approach
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are invaluable for initial characterization, confirmation of synthesis, and for compounds that are difficult to crystallize.
¹H and ¹³C NMR Spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, one would expect to see signals corresponding to the ethyl group and the aromatic protons on the benzimidazole ring. The chemical shifts of the aromatic protons would be significantly influenced by the electron-withdrawing nitro groups.
Mass Spectrometry would be used to confirm the molecular weight of this compound (C₉H₈N₄O₄), which is 252.18 g/mol . High-resolution mass spectrometry could further confirm the elemental composition.
Infrared Spectroscopy would show characteristic absorption bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-H and C=N bonds of the benzimidazole ring system.
Table 2: Expected and Observed Spectroscopic Data for Dinitrobenzimidazoles
| Technique | This compound (Expected) | 2-trifluoromethyl-5,6-dinitrobenzimidazole (Observed)[1] |
| ¹H NMR (ppm) | Signals for ethyl protons (quartet and triplet), and two singlets for the aromatic protons. | 8.66 (s, 1H, CHaro), 4.41 (br s, 1H, NH) |
| ¹³C NMR (ppm) | Signals for the ethyl carbons and the carbons of the dinitrobenzimidazole core. | 147.53, 147.21, 146.89, 139.95, 139.43, 121.89 (CF₃), 119.73, 117.58, 115.93 |
| Mass Spec (m/z) | [M+H]⁺ at 253.06 | 276 [M]⁺ |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of a novel compound like this compound is outlined in the following diagram.
References
A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2][3][4] The synthesis of this privileged heterocyclic system has evolved significantly, moving from classical, often harsh, conventional methods to more efficient and environmentally benign catalyzed protocols. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal synthetic strategy.
Conventional Synthesis: The Phillips-Ladenburg Legacy
The traditional and most recognized method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or orthoesters) under acidic conditions and often at high temperatures.[5] While this method has been historically significant, it often suffers from several drawbacks, including harsh reaction conditions, long reaction times, and the generation of significant waste.[1]
Another conventional approach involves the direct condensation of o-phenylenediamines with aldehydes. However, this reaction can be unselective, leading to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles, as well as other side products.[4][6]
Catalyzed Synthesis: A Paradigm Shift Towards Efficiency and Sustainability
The advent of catalyzed benzimidazole synthesis has revolutionized the field, offering milder, faster, and more selective routes to these valuable compounds.[1][7] These methods typically involve the condensation of o-phenylenediamines with aldehydes in the presence of a catalyst. The use of catalysts not only accelerates the reaction but also often enhances the yield and purity of the desired product.[8]
A wide variety of catalysts have been successfully employed, including:
-
Lewis Acids: Catalysts such as ZrCl₄, TiCl₄, SnCl₄, and HfCl₄ have proven to be highly effective.[1]
-
Solid-Supported Catalysts: Heterogeneous catalysts like silica sulfuric acid, SiO₂/ZnCl₂, and FeCl₃/Al₂O₃ offer advantages in terms of easy separation and reusability.[1]
-
Nanocatalysts: Nano-Fe₂O₃ and nano-ZnS have been utilized to achieve high efficiency and short reaction times.[8]
-
Green Catalysts: In the pursuit of sustainable chemistry, reagents like ammonium chloride and deep eutectic solvents have been employed as effective and environmentally friendly catalysts.[1][4][9]
-
Metal-Based Catalysts: Copper and iron complexes have also been widely used to catalyze benzimidazole synthesis.[10][11]
Performance Comparison: Conventional vs. Catalyzed Methods
The following table summarizes the key performance differences between conventional and catalyzed benzimidazole synthesis based on experimental data from the literature.
| Parameter | Conventional Synthesis (Aldehyde Condensation) | Catalyzed Synthesis (Aldehyde Condensation) |
| Reaction Time | Often several hours to a full day | Typically ranges from a few minutes to a few hours[6][8] |
| Temperature | Frequently requires high temperatures (refluxing in high-boiling solvents) | Often proceeds at room temperature or with gentle heating[1][8][12] |
| Yield | Moderate to good, but can be variable and require extensive purification | Generally high to excellent yields[6][8][12] |
| Selectivity | Can produce mixtures of mono- and di-substituted products[6] | Often highly selective for the desired product[6] |
| Catalyst Required | No (or a stoichiometric amount of acid) | Catalytic amounts |
| Environmental Impact | Often uses hazardous solvents and generates significant waste | Milder conditions and the potential for catalyst recycling contribute to a greener process[1][7] |
Experimental Protocols
Conventional Synthesis: 2-Phenylbenzimidazole
This protocol is a representative example of a conventional synthesis without a catalyst.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution and stir.
-
Slowly add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Catalyzed Synthesis: 2-Phenylbenzimidazole using Ammonium Chloride
This protocol demonstrates a simple and green catalyzed synthesis.[4]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Ammonium Chloride (NH₄Cl)
Procedure:
-
To a mixture of o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of ammonium chloride (e.g., 30 mol%).[4]
-
Stir the resulting mixture at 80-90°C for a specified time (e.g., 2 hours).[4]
-
Monitor the reaction completion by TLC.[4]
-
Upon completion, pour the reaction mixture into ice-cold water.[4]
-
The product will precipitate as a solid.[4]
-
Filter the solid, wash with water, and dry.[4]
-
If necessary, purify the product by recrystallization from ethanol.[4]
Visualizing the Synthesis
The following diagrams illustrate the workflows and reaction pathways for both conventional and catalyzed benzimidazole synthesis.
Caption: Comparative workflow of conventional and catalyzed benzimidazole synthesis.
Caption: Simplified reaction pathways for benzimidazole synthesis.
Conclusion
The catalyzed synthesis of benzimidazoles offers significant advantages over conventional methods in terms of efficiency, selectivity, and environmental impact. The milder reaction conditions, shorter reaction times, and higher yields make it the preferred method for modern organic and medicinal chemistry. While conventional methods remain historically important, the development of novel and robust catalytic systems continues to drive innovation in the synthesis of these vital heterocyclic compounds. For researchers and professionals in drug development, embracing these catalyzed approaches can lead to more rapid and sustainable access to new benzimidazole-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of Nitrobenzimidazole Derivatives and Commercial Fungicides
In the ever-evolving landscape of antifungal drug discovery, benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides a comparative analysis of the antifungal potential of nitrobenzimidazole derivatives against established commercial fungicides, offering insights for researchers and drug development professionals. While specific data on 1-Ethyl-5,6-dinitrobenzimidazole is not extensively available in the public domain, this guide will draw upon research on structurally related nitrobenzimidazole compounds and other benzimidazole derivatives to provide a comprehensive overview.
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of an antifungal agent, with lower values indicating greater potency. The following table summarizes the MIC values for various benzimidazole derivatives and commercial fungicides against common fungal pathogens.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | |||
| 1,1'-ethylene-bis-5(6)-nitrobenzimidazole | Candida albicans | 50-800 | [1][2] |
| 1,1'-ethylene-bis-5(6)-nitrobenzimidazole | Candida tropicalis | 50-800 | [1][2] |
| 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazol | Candida albicans | 12.5 | [3][4] |
| 2-(p-bromophenyl)-5-nitro-1-cyclopentyl benzimidazol | Candida albicans | 12.5 | [3][4] |
| 1-nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5-256 | [5][6] |
| 1-decyl-1H-benzo[d]imidazole | Candida spp. | 2-256 | [5][6] |
| Commercial Fungicides | |||
| Fluconazole | Candida albicans | 12.5 | [3] |
| Cotrimoxazole | Candida albicans | 12.5 | [3] |
| Voriconazole | Candida glabrata | >0.97 | [7] |
| Griseofulvin | Candida albicans | >24 | [8] |
Experimental Protocols
The determination of antifungal activity is typically conducted using standardized in vitro susceptibility testing methods. A commonly employed protocol is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated to achieve logarithmic growth. The fungal colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Drug Dilutions: The test compounds and commercial fungicides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus. This is typically assessed by visual inspection for turbidity or by using a spectrophotometer to measure optical density.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action: A Comparative Overview
Benzimidazole derivatives and commercial azole fungicides share a common mechanism of action by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Ergosterol Biosynthesis Inhibition
Azole antifungals, and likely many benzimidazole derivatives, inhibit the fungal cytochrome P450 enzyme, 14α-demethylase.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[5] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.
Signaling Pathway of Azole Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by azole fungicides.
Discussion and Future Directions
The available data suggests that nitrobenzimidazole derivatives possess significant antifungal activity, with some compounds exhibiting potency comparable to or exceeding that of commercial fungicides like fluconazole against certain Candida species.[3][4] The benzimidazole scaffold represents a versatile platform for the development of novel antifungal agents. Further research should focus on the synthesis and evaluation of a broader range of substituted benzimidazoles, including this compound, to fully elucidate their structure-activity relationships and antifungal spectrum.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Cytotoxicity comparison between different dinitrobenzimidazole isomers
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic activity of several dinitrobenzimidazole derivatives has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The table below summarizes the available IC50 values for different dinitrobenzimidazole derivatives. It is important to note that these values were obtained from different studies using different cell lines and experimental conditions, which makes direct comparison challenging.
| Compound | Isomer Class | Cell Line | IC50 Value | Reference |
| 2,5-dimethyl-4,6-dinitrobenzimidazole | 4,6-Dinitrobenzimidazole | Vero | 15.2 ± 1.3 µM | [1] |
| 2-Ethyl-5-methyl-4,6-dinitrobenzimidazole | 4,6-Dinitrobenzimidazole | Vero | 12.4 ± 1.1 µM | [1] |
| 5-Methyl-4,6-dinitro-2-propylbenzimidazole | 4,6-Dinitrobenzimidazole | Vero | 10.8 ± 0.9 µM | [1] |
| 2-Butyl-5-methyl-4,6-dinitrobenzimidazole | 4,6-Dinitrobenzimidazole | Vero | 9.7 ± 0.8 µM | [1] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | 5(6)-Nitrobenzimidazole | A549 | 28 nM | [2] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | 5(6)-Nitrobenzimidazole | HACAT | 22.2 µM | [2] |
Experimental Protocols
The most common method used to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxicity of dinitrobenzimidazole isomers by measuring the reduction of MTT to formazan by metabolically active cells.
Materials:
-
Dinitrobenzimidazole compounds
-
Human cancer cell lines (e.g., A549, Vero, HACAT)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[3][4]
-
Compound Treatment: The dinitrobenzimidazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds. Control wells containing medium with the solvent and medium alone are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.[1][2]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.[3][4]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specific solubilization buffer, is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[1][3]
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow of a cytotoxicity assessment using the MTT assay.
Caption: General workflow of an MTT cytotoxicity assay.
Signaling Pathways
The precise signaling pathways through which dinitrobenzimidazole isomers exert their cytotoxic effects have not been extensively elucidated in the reviewed literature. However, some studies on nitrobenzimidazole derivatives suggest potential mechanisms of action. For instance, one study indicated that 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole induces apoptosis and arrests the cell cycle in the S phase.[2] Further research is required to delineate the specific molecular targets and signaling cascades involved in the cytotoxicity of different dinitrobenzimidazole isomers.
The following diagram illustrates a hypothetical signaling pathway that could be involved in dinitrobenzimidazole-induced cytotoxicity, leading to apoptosis.
Caption: Hypothetical apoptosis pathway induced by dinitrobenzimidazoles.
References
Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents
A comprehensive analysis of the solvent-dependent spectroscopic behavior of benzimidazole derivatives, providing key data and experimental protocols for researchers in drug development and materials science.
Benzimidazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional organic materials. Their utility is often intrinsically linked to their electronic properties, which can be finely tuned by their surrounding chemical environment. The interaction between a benzimidazole derivative and the solvent in which it is dissolved can significantly alter its absorption and emission of light, a phenomenon known as solvatochromism. This guide provides a comparative analysis of the spectroscopic properties of key benzimidazole derivatives in a range of solvents, supported by experimental data and detailed methodologies to aid researchers in predicting and harnessing these effects.
The Influence of Solvent Polarity on Spectroscopic Behavior
The absorption and fluorescence characteristics of benzimidazole derivatives are highly sensitive to the polarity of the solvent. Generally, an increase in solvent polarity leads to a shift in the absorption and emission maxima. This is attributable to the differential solvation of the ground and excited states of the molecule.
A bathochromic shift , or red shift, in the emission spectrum is commonly observed for many benzimidazole derivatives as the solvent polarity increases. This indicates a larger stabilization of the excited state relative to the ground state in polar solvents. Conversely, a hypsochromic shift , or blue shift, suggests greater stabilization of the ground state.
One of the key photophysical processes influencing the spectroscopic properties of certain benzimidazole derivatives, such as 2-(2'-hydroxyphenyl)benzimidazole (HBI), is Excited State Intramolecular Proton Transfer (ESIPT) . In nonpolar solvents, HBI typically exhibits a large Stokes shift due to the formation of a keto tautomer in the excited state. However, in polar protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, leading to a dual fluorescence or a dominant emission from the enol form at shorter wavelengths.
Comparative Spectroscopic Data
To facilitate the comparison of solvent effects, the following table summarizes the key spectroscopic data for 2-phenylbenzimidazole (PBI) and 2-(2'-hydroxyphenyl)benzimidazole (HPBI) in various solvents. These compounds are selected as representative examples of the benzimidazole family.
| Compound | Solvent | Dielectric Constant (ε) | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F | Reference |
| 2-Phenylbenzimidazole (PBI) | Acetonitrile | 37.5 | - | - | - | 0.07 | [1] |
| 2-(2'-hydroxyphenyl)benzimidazole (HPBI) | Toluene | 2.38 | ~340 | - | 470 (Keto) | - | [2] |
| 2-(2'-hydroxyphenyl)benzimidazole (HPBI) | Ethanol | 24.5 | ~340 | - | 370 (Enol), 450 (Zwitterion) | - | [2] |
Experimental Protocols
Accurate and reproducible spectroscopic measurements are crucial for understanding the photophysical properties of benzimidazoles. Below are detailed protocols for UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of a benzimidazole derivative in different solvents.
Materials:
-
Benzimidazole derivative of interest
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, cyclohexane, dioxane, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the benzimidazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent in which it is highly soluble.
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) in each of the selected solvents.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of each of the prepared solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_abs).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) can be determined from the slope of the linear fit of the calibration curve.
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and fluorescence quantum yield (Φ_F) of a benzimidazole derivative in different solvents.
Materials:
-
Benzimidazole derivative of interest
-
Spectroscopic grade solvents
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz fluorescence cuvettes (four-sided polished)
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare solutions of the benzimidazole derivative and the reference standard in the desired solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (usually the λ_abs of the compound).
-
Set the desired emission wavelength range.
-
-
Measurement:
-
Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Record the emission spectrum of the reference standard solution.
-
Record the emission spectrum of the benzimidazole derivative solution under the same experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em).
-
The fluorescence quantum yield (Φ_F) can be calculated using the following comparative method equation:
Φ_F(sample) = Φ_F(ref) * [I(sample) / I(ref)] * [A(ref) / A(sample)] * [n(sample)² / n(ref)²]
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of benzimidazoles in different solvents.
Caption: Experimental workflow for the spectroscopic analysis of benzimidazoles.
Signaling Pathways and Logical Relationships
The interaction of a benzimidazole molecule with its solvent environment and subsequent photophysical response can be conceptualized as a signaling pathway. The solvent acts as an external stimulus that modulates the electronic states of the benzimidazole, leading to an observable spectroscopic output.
Caption: Solvatochromism signaling pathway in benzimidazoles.
This guide provides a foundational understanding and practical framework for investigating the spectroscopic properties of benzimidazoles in different solvents. By systematically applying these methodologies, researchers can gain valuable insights into the structure-property relationships of these important molecules, paving the way for the rational design of novel drugs and advanced materials.
References
In Silico Toxicity Prediction of 1-Ethyl-5,6-dinitrobenzimidazole: A Comparative Guide
This guide provides a comparative analysis of in silico methods for predicting the toxicity of 1-Ethyl-5,6-dinitrobenzimidazole, a nitroaromatic heterocyclic compound. Due to the absence of experimental toxicity data for this specific molecule, this document outlines established computational toxicology workflows, including Quantitative Structure-Activity Relationship (QSAR) modeling and read-across approaches, to estimate its potential toxicity. These predictions are then compared against the known toxicities of alternative benzimidazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development to facilitate early-stage hazard identification and risk assessment.
Introduction to In Silico Toxicology
In silico toxicology utilizes computational models to predict the toxic effects of chemicals, thereby reducing the reliance on animal testing and minimizing costs and time in the early stages of drug discovery and chemical safety assessment.[1][2] These methods are broadly categorized into two main approaches:
-
Quantitative Structure-Activity Relationship (QSAR): These models are based on the principle that the biological activity of a chemical is directly related to its molecular structure. QSAR models mathematically correlate molecular descriptors (physicochemical properties, electronic properties, etc.) of a set of compounds with their known toxicity.[1][3]
-
Read-Across: This technique involves predicting the toxicity of a target chemical by using data from one or more structurally similar source chemicals.[4][5] The underlying assumption is that similar structures will exhibit similar toxicological properties.
Predicted Toxicity of this compound
As no public data on the toxicity of this compound is available, this guide will focus on the methodologies to predict its toxicity and compare it with relevant compounds. The primary endpoint for acute oral toxicity is the median lethal dose (LD50) in rats, expressed in mg/kg of body weight.
Comparison with Alternative Benzimidazole Derivatives
The following table summarizes the available acute toxicity data for several benzimidazole derivatives that can be used as alternatives or comparators in a toxicological assessment.
| Compound Name | Chemical Structure | Route of Administration | Species | LD50 (mg/kg) | Reference |
| This compound (Target) | Oral (Predicted) | Rat | To be predicted | N/A | |
| 3-[2-(lH-Benzimidazol-2-ylsulfanyl)-ethyl]-l,3-oxazolidin-2-one (OXB1) | Intraperitoneal | Rat | 1084 | [6][7] | |
| 1-(2-Aminoethyl)-5-nitrobenzimidazole | Intraperitoneal | Mouse | 1000 | [8] | |
| Etonitazene | Intraperitoneal | Mouse | 0.25 | [9] | |
| Benzimidazole | Oral | Mouse | 2910 | [10] |
Note: The different routes of administration (oral vs. intraperitoneal) and species (rat vs. mouse) will influence the LD50 values and should be considered when making direct comparisons.
Experimental Protocols for In Silico Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol
A general workflow for developing a QSAR model to predict the oral LD50 of this compound would involve the following steps[1]:
-
Data Collection: A dataset of nitroaromatic and/or benzimidazole compounds with experimentally determined rat oral LD50 values is curated from literature and databases.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using software like PaDEL-Descriptor or Dragon. These descriptors quantify various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.
-
Model Development: A statistical method, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or ensemble learning, is used to build a mathematical model that correlates the molecular descriptors with the observed toxicity (LD50).[11][12]
-
Model Validation: The predictive performance and robustness of the QSAR model are rigorously evaluated using internal and external validation techniques. This includes calculating statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the R² for the external test set.[3]
-
Toxicity Prediction: The validated QSAR model is then used to predict the LD50 of this compound based on its calculated molecular descriptors.
Caption: A systematic workflow for conducting a read-across toxicity assessment.
Potential Toxicological Signaling Pathways
Nitroaromatic compounds, including dinitrotoluenes which are structurally related to this compound, are known to exert their toxicity through various mechanisms. [13][14]In silico analysis and experimental data from related compounds suggest potential involvement of the following signaling pathways:
-
NRF2-mediated Oxidative Stress Response: The nitro groups can undergo metabolic reduction, leading to the formation of reactive oxygen species (ROS). This can induce oxidative stress and activate the NRF2 pathway, a key regulator of the cellular antioxidant response. [15]* Aryl Hydrocarbon Receptor (AHR) Signaling: Some nitroaromatic compounds can bind to and activate the AHR, a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes. [15]* Xenobiotic Metabolism: These compounds are typically metabolized by cytochrome P450 enzymes. The specific metabolites formed can be more or less toxic than the parent compound. [15] The following diagram illustrates the potential signaling pathways involved in the toxicity of nitroaromatic compounds:
Caption: Potential signaling pathways implicated in the toxicity of nitroaromatic compounds.
Conclusion
This guide provides a framework for the in silico toxicity prediction of this compound. While experimental data for this specific compound is lacking, established computational methods such as QSAR and read-across can provide valuable initial estimates of its potential toxicity. By comparing these predictions with the known toxicities of alternative benzimidazole derivatives, researchers can make more informed decisions regarding the safety and further development of this and other novel chemical entities. The outlined experimental protocols and potential signaling pathways offer a comprehensive approach to a thorough in silico toxicological assessment.
References
- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance on the use of read‐across for chemical safety assessment in food and feed | EFSA [efsa.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest [proquest.com]
- 7. rjptonline.org [rjptonline.org]
- 8. RTECS NUMBER-DD6202000-Chemical Toxicity Database [drugfuture.com]
- 9. RTECS NUMBER-DD8067000-Chemical Toxicity Database [drugfuture.com]
- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]
- 13. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]
Benchmarking the Antiparasitic Activity of Benznidazole Analogues Against Trypanosoma cruzi
A Comparative Guide for Researchers in Drug Development
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current first-line treatment, benznidazole (Bz), a 2-nitroimidazole derivative, suffers from limitations including variable efficacy, particularly in the chronic phase of the disease, and significant side effects that can lead to treatment discontinuation. These drawbacks necessitate the development of safer and more potent trypanocidal agents. This guide provides a comparative analysis of recently developed benznidazole analogues, focusing on their in vitro antiparasitic activity and cytotoxicity, supported by detailed experimental protocols and visual representations of the underlying mechanism of action and experimental workflows.
Comparative Efficacy and Cytotoxicity of Benznidazole Analogues
The antiparasitic activity of novel compounds is typically evaluated against the intracellular amastigote form of T. cruzi, as this is the replicative stage responsible for pathogenesis in the mammalian host. A key indicator of a compound's potential is its selectivity index (SI), which is the ratio of its cytotoxicity to host cells (CC50) to its antiparasitic activity (IC50). A higher SI value indicates greater selectivity for the parasite. The following table summarizes the in vitro activity of selected benznidazole analogues from recent studies, compared to the reference drug, benznidazole.
| Compound | Analogue Class | T. cruzi Strain | IC50 (µM) vs. Amastigotes | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Benznidazole (Bz) | 2-Nitroimidazole | Tulahuen | 1.93 | Vero | >200 | >103.6 | [1] |
| Benznidazole (Bz) | 2-Nitroimidazole | Tulahuen | 7.6 - 32.1 | Various | - | - | [2] |
| Derivative 1c | Pyrazole-thiadiazole | Dm28c-Luc | 13.54 | Vero | >300 | >22.1 | 12 |
| Derivative 2k | Pyrazole-thiadiazole | Dm28c-Luc | 10.37 | Vero | >300 | >28.9 | 12 |
| Compound 42e | Aminobenzimidazole | Tulahuen | Comparable to Bz | L929 | >50 | - | [3] |
| Compound 49b | Rigid Benzimidazole | Tulahuen | Comparable to Bz | L929 | >50 | - | [3] |
Note: "Comparable to Bz" indicates that the study reported similar potency to benznidazole without providing a specific IC50 value in the abstract. For detailed comparisons, consulting the full publication is recommended.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of benznidazole analogues.
In Vitro Anti-Amastigote Activity Assay
This assay evaluates the efficacy of compounds against the intracellular, replicative form of Trypanosoma cruzi.
-
Host Cell Culture: L929 (mouse fibroblast) or Vero (monkey kidney epithelial) cells are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Parasite Culture and Infection: Tissue culture-derived trypomastigotes of a reporter strain (e.g., Tulahuen expressing β-galactosidase or Dm28c expressing luciferase) are used for infection. Host cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are infected with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).
-
Compound Treatment: After 24 hours of infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (benznidazole) and a negative control (vehicle, typically DMSO) are included.
-
Assay Readout: After 72-96 hours of incubation with the compounds, the parasite load is quantified.
-
For β-galactosidase reporter strains: The substrate (e.g., chlorophenol red-β-D-galactopyranoside) is added, and the absorbance is measured to determine enzyme activity, which correlates with the number of viable parasites.
-
For luciferase reporter strains: A luciferin-containing lysis buffer is added, and luminescence is measured.
-
For high-content imaging: Cells are fixed and stained with DNA dyes (e.g., DAPI or Hoechst) to visualize and count host cell and parasite nuclei. Automated microscopy and image analysis software are used to determine the number of amastigotes per host cell.
-
-
Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
This assay determines the toxicity of the compounds to mammalian host cells.
-
Cell Culture: The same host cell line used in the anti-amastigote assay (e.g., L929 or Vero cells) is seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are incubated with the same serial dilutions of the test compounds as in the antiparasitic assay for the same duration (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a variety of methods:
-
Resazurin Assay: Resazurin is added to the wells. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin, which is quantified by measuring fluorescence.
-
MTT Assay: MTT is added to the wells and is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The formazan is solubilized, and the absorbance is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by non-linear regression analysis of the dose-response curves.
Visualizing Mechanisms and Workflows
Mechanism of Action of Benznidazole and its Analogues
The primary mechanism of action of benznidazole involves its activation within the parasite to generate reactive metabolites that induce cellular damage.[4] This process triggers the parasite's DNA damage response pathway.[5][6]
Caption: Mechanism of action of benznidazole in T. cruzi.
Experimental Workflow for Screening Benznidazole Analogues
The process of identifying promising new benznidazole analogues typically follows a structured screening cascade to evaluate their efficacy and safety.
Caption: A typical in vitro screening cascade for novel anti-T. cruzi compounds.
References
- 1. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 5. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]
The Benzimidazole Scaffold: A Privileged Core in Drug Discovery and Its Structure-Activity Relationship
A deep dive into the correlation between the chemical structure of benzimidazole derivatives and their wide-ranging biological activities reveals key insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of how modifications to the benzimidazole core influence its anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purines. This unique feature allows it to interact with a wide array of biological targets, making its derivatives potent agents against various diseases. The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, primarily at the N-1, C-2, and C-5/6 positions, which significantly dictates the resulting biological activity.
Data Presentation: Correlating Structure with Biological Potency
The following tables summarize the quantitative structure-activity relationship (SAR) of various benzimidazole derivatives, showcasing how specific structural modifications impact their biological efficacy, as measured by the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activities.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is often linked to their ability to inhibit crucial cellular processes in cancer cells, such as cell division and signaling.
| General Structure | R1 (N1-position) | R2 (C2-position) | R5/R6 (Benzene ring) | Target/Cell Line | IC50 (µM) | Reference |
| H | -(CH2)-thiazolidin-4-one | H | HEPG2 (Liver Cancer) | <10 | [1] | |
| H | -(CH2)-CN- (p-F-benzylidene) | H | MCF7 (Breast Cancer) | <10 | [1] | |
| H | 2-phenylthiomethyl | H | Topoisomerase II | 17 | [2] | |
| H | 1H-pyrazol-3-yl | H | A549 (Lung Cancer) | 2.2 | [3] | |
| H | 2-fluoroethyl | H | U87 (Glioblastoma) | 45.2 | [3] | |
| H | 4-(methylsulfonyl)phenyl | 5-chloro | HCT-116 (Colon Cancer) | 0.10 | [4] | |
| -(CH2)2-morpholine | 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl | H | COX-2 | 8.00 | [4] |
Key Findings:
-
Substitutions at the C-2 position with various heterocyclic rings, such as thiazolidinone, pyrazole, and oxadiazole, have demonstrated significant anticancer activity.[1][2][3][4]
-
The presence of a p-fluorobenzylidene cyanomethyl group at the C-2 position leads to potent activity against breast cancer cells.[1]
-
A methylsulfonylphenyl group at C-2 combined with a chloro group at the C-5 position shows strong inhibition of colon cancer cells.[4]
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity by targeting essential microbial enzymes and processes.
| General Structure | R1 (N1-position) | R2 (C2-position) | R5/R6 (Benzene ring) | Microorganism | MIC (µg/mL) | Reference |
| H | 2-(chloromethyl) | 5-halo | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [5] | |
| H | (1H-benzo[d]imidazol-2-yl)methanethiol | 5-halo | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [5] | |
| H | H | 5,6-dinitro | Anthelmintic | - | [5] | |
| H | CF3 | H | Anthelmintic | - | [5] | |
| -(CH2)2-COOH | CH3 | H | Bacillus cereus | >12 mm (inhibition zone) | [6] | |
| H | 2-pyridinyl | H | Mycobacterium tuberculosis | - | [5] |
Key Findings:
-
Halogen substitutions at the C-5 position of the benzimidazole ring are a key feature for potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
The presence of dinitro or trifluoromethyl groups at the C-5/6 and C-2 positions, respectively, is associated with anthelmintic properties.[5]
-
Specific substitutions can lead to significant activity against various bacterial and fungal strains, with some derivatives showing potency comparable to standard antibiotics.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
| General Structure | R1 (N1-position) | R2 (C2-position) | R5/R6 (Benzene ring) | Target | IC50 (µM) | Reference |
| Benzyl | Acetamide | H | Bradykinin B1 receptor | 0.015 | [7] | |
| H | 2-aminopyridin-4-yl | 5-CN | COX-1 & COX-2 | 8.17 (COX-1), 6.79 (COX-2) | [7] | |
| H | 2-aminopyridin-4-yl | H | 5-lipoxygenase | 8.41 | [7] | |
| H | Biphenyl | H | Antioxidant (DPPH) | 2.43 | [8] | |
| H | Biphenyl | H | COX-2 | 16.55 | [8] |
Key Findings:
-
Substitutions at the N-1 and C-2 positions are critical for anti-inflammatory activity.[7]
-
An acetamide moiety on an N-benzyl benzimidazole derivative significantly enhances its bradykinin B1 receptor antagonist activity.[7]
-
The presence of a nitrile group at the C-5 position can confer dual inhibitory activity against both COX-1 and COX-2.[7]
-
Biphenyl substitution at the C-2 position has been shown to yield potent antioxidant and COX-2 inhibitory effects.[8]
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents, with activity against a range of RNA and DNA viruses.
| General Structure | R1 (N1-position) | R2 (C2-position) | Virus | EC50 (µM) | Reference |
| (quinolizidin-1-yl)alkyl | (benzotriazol-1/2-yl)methyl | Respiratory Syncytial Virus (RSV) | 0.02 | [9] | |
| H | 2-benzyl | Coxsackievirus B5 (CVB-5) | 9-17 | [10] | |
| H | 2-benzyl | Respiratory Syncytial Virus (RSV) | 5-15 | [10] | |
| H | 2-phenyl | Vaccinia Virus (VV) | 0.1 | [11] | |
| H | 2-phenyl | Bovine Viral Diarrhea Virus (BVDV) | 0.8-1.5 | [11] |
Key Findings:
-
Complex alkyl substitutions at the N-1 position, such as a (quinolizidin-1-yl)alkyl group, can lead to highly potent activity against RSV.[9]
-
Simple substitutions at the C-2 position with benzyl or phenyl groups can confer broad-spectrum antiviral activity against various viruses, including CVB-5, RSV, and Vaccinia Virus.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a 2-substituted benzimidazole derivative and for key biological assays.
Synthesis of 2-Substituted Benzimidazoles
A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid or alum)
-
Round bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for elution)
Procedure:
-
In a round bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid or alum (e.g., 0.2 g).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography over silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-substituted benzimidazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Benzimidazole derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzimidazole derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Benzimidazole derivatives to be tested
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the stock solution of the benzimidazole derivative (at the highest concentration to be tested) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
Add 50 µL of the standardized microbial inoculum to wells 1 through 11.
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity and evaluation of benzimidazole derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Caption: Benzimidazole derivatives targeting the PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. jmpas.com [jmpas.com]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of the Energetic Properties of Nitrobenzimidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the energetic properties of nitrobenzimidazole derivatives. It summarizes key performance data, details experimental methodologies, and visualizes a typical research workflow.
Nitrobenzimidazole derivatives have garnered significant interest within the field of energetic materials due to their high thermal stability, density, and detonation performance. The benzimidazole ring system, a fused bicyclic structure composed of benzene and imidazole, provides a robust scaffold for the introduction of multiple nitro groups, which are essential for the energetic characteristics of these compounds. The strategic placement and number of these nitro groups, along with other substituents, allow for the fine-tuning of properties such as thermal stability, sensitivity to external stimuli, and overall explosive power.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the energetic properties of a wide range of nitrobenzimidazole derivatives. These computational analyses provide valuable insights into structure-property relationships, guiding the synthesis of novel compounds with desired characteristics. While extensive experimental data for a comprehensive series of these derivatives remains somewhat limited in publicly accessible literature, the existing theoretical and available experimental data provide a strong foundation for their continued development as next-generation energetic materials.
Comparative Energetic Properties
The following table summarizes the calculated energetic properties of several representative nitrobenzimidazole derivatives from theoretical studies. These values provide a basis for comparing the potential performance of different substitution patterns on the benzimidazole core.
| Compound/Derivative | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference Compound |
| 4,6-Dinitrobenzimidazol-2-one (Ex0) | 1.83 (calc.) | 158.6 (calc.) | 8.38 (calc.) | 31.2 (calc.) | TNT[1] |
| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | 1.77 (exp.) | - | > TNT (calc.) | > TNT (calc.) | Tetryl[2] |
| 5,5′,6,6′-Tetranitro-2,2′-bibenzimidazole | - | - | High (qualitative) | - | - |
| 4,6-Diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI) | 1.65 (exp.) | - | 7.306 (exp.) | - | TNT[3] |
The data indicates that increasing the number of nitro groups generally leads to higher detonation velocities and pressures.[1] The introduction of amino groups can enhance thermal stability and reduce sensitivity, often with a trade-off in detonation performance.[4]
Experimental Protocols
The characterization of energetic materials involves a standardized set of experiments to determine their performance and safety. Below are detailed methodologies for key experiments relevant to nitrobenzimidazole derivatives.
1. Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature, melting point, and thermal stability of the energetic material.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.
-
Procedure:
-
A small sample of the material (typically 1-5 mg) is placed in an aluminum or copper crucible.
-
The crucible is placed in the instrument's furnace alongside an empty reference crucible.
-
The samples are heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (usually an inert gas like nitrogen or argon).[5]
-
The DSC measures the heat flow to or from the sample relative to the reference, identifying endothermic (melting) and exothermic (decomposition) events.[6]
-
The TGA continuously measures the mass of the sample as a function of temperature, indicating mass loss due to decomposition or evaporation.[5]
-
-
Data Analysis: The onset temperature of the major exothermic peak in the DSC curve is typically reported as the decomposition temperature. TGA data provides information on the temperature at which significant mass loss begins.
2. Impact Sensitivity Testing
-
Objective: To determine the sensitivity of the material to initiation by impact.
-
Instrumentation: A drop weight impact tester, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) or Bruceton apparatus, is used.[7]
-
Procedure (BAM Method):
-
A small, measured amount of the sample (approx. 40 mm³) is placed on the lower anvil of the apparatus.
-
A specified drop weight (e.g., 1, 2, 5, or 10 kg) is released from a known height onto a striker pin in contact with the sample.
-
The test is repeated at various heights to determine the height at which there is a 50% probability of initiation (h₅₀).
-
Initiation is typically indicated by an audible report, flash, or smoke.
-
-
Data Analysis: The impact sensitivity is reported as the h₅₀ value in joules (J), calculated from the drop weight and height. A higher h₅₀ value indicates lower sensitivity.
3. Friction Sensitivity Testing
-
Objective: To determine the sensitivity of the material to initiation by friction.
-
Instrumentation: A friction apparatus, such as the BAM friction tester, is commonly used.[7][8]
-
Procedure (BAM Method):
-
A small amount of the sample is spread on a porcelain plate.
-
A porcelain peg is placed on the sample, and a specific load is applied.
-
The porcelain plate is moved back and forth under the peg at a constant speed.[9]
-
The test is conducted with varying loads to find the lowest load at which initiation occurs.
-
Initiation is observed as a flame, spark, or audible crackle.[9]
-
-
Data Analysis: The friction sensitivity is reported as the load in Newtons (N) at which initiation occurs in at least one out of six trials.[9] A higher value indicates lower sensitivity.
4. Detonation Velocity Measurement
-
Objective: To measure the speed at which a detonation wave propagates through the explosive.
-
Methodology (e.g., Optical Method):
-
The explosive sample is pressed into a cylindrical charge of a specific diameter and density.
-
Optical fibers are placed at precise intervals along the length of the charge.[10]
-
The explosive is initiated at one end by a detonator.
-
As the detonation front passes each optical fiber, the intense light from the detonation is transmitted through the fiber to a photodetector.[10]
-
The time difference between the arrival of the light signals at the different fibers is recorded using a high-speed oscilloscope.
-
-
Data Analysis: The detonation velocity is calculated by dividing the known distance between the optical fibers by the measured time interval.[4]
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the development and analysis of novel nitrobenzimidazole-based energetic materials.
Caption: Workflow for the synthesis and energetic characterization of nitrobenzimidazole derivatives.
References
- 1. New Efficient High-Energy Materials Based on 4,6-Dinitrobenzimidazol-2-one Core: Simulations of Properties [mdpi.com]
- 2. nmt.edu [nmt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Detonation velocity - Wikipedia [en.wikipedia.org]
- 5. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]
- 6. chimia.ch [chimia.ch]
- 7. smsenergetics.com [smsenergetics.com]
- 8. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 9. etusersgroup.org [etusersgroup.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Ethyl-5,6-dinitrobenzimidazole: A Safety and Operational Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 1-Ethyl-5,6-dinitrobenzimidazole with stringent safety protocols due to its hazardous nature. As a nitroaromatic compound, it is presumed to be toxic and potentially explosive under certain conditions. Proper disposal is not only a matter of laboratory safety but also of environmental responsibility.
This guide provides essential safety and logistical information for the proper disposal of this compound, synthesized from best practices for handling related hazardous materials. Given the absence of specific regulatory disposal guidelines for this compound, a conservative approach is mandatory.
Hazard and Personal Protective Equipment Summary
Due to the lack of a specific Safety Data Sheet (SDS), the following table summarizes the presumed hazards and recommended personal protective equipment (PPE) based on the characteristics of similar dinitrobenzimidazole and nitroaromatic compounds.
| Hazard Category | Presumed Risk | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | Toxic if ingested, inhaled, or absorbed through the skin. Potential mutagen. | Nitrile gloves, chemical-resistant lab coat, and safety glasses with side shields. A chemical fume hood should be used when handling the solid or solutions. |
| Physical Hazards | Potentially explosive, especially when heated or subjected to shock. Combustible. | Avoidance of ignition sources, sparks, and open flames. Use non-sparking tools. |
| Environmental Hazards | Toxic to aquatic life. Resistant to biodegradation. | Prevent release to drains, soil, or water. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following is a general procedural workflow:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste: this compound".
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing and potential reactions.
-
-
Containerization:
-
Use only approved, chemically resistant, and sealable containers for waste collection.
-
Do not overfill containers; leave adequate headspace for potential off-gassing.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the vendor with all available information about the compound, including its chemical name, structure, and any known or suspected hazards.
-
-
Documentation:
-
Maintain a detailed log of the amount of waste generated and the date of disposal.
-
Retain all paperwork, including the waste manifest provided by the disposal vendor, in accordance with regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment and adherence to institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal professional for specific guidance.
Personal protective equipment for handling 1-Ethyl-5,6-dinitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Ethyl-5,6-dinitrobenzimidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of similar nitro-containing aromatic compounds and general laboratory safety principles. A cautious approach is strongly advised. The related compound, 5-Nitrobenzimidazole, is known to cause skin, eye, and respiratory irritation[1]. The dinitro substitution in this compound may increase these hazards.
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, as well as the general risks associated with handling nitro compounds, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation[1]. A face shield offers broader protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron. Full-length pants and closed-toe shoes. | Prevents skin contact which can cause irritation[1]. Protective clothing should be worn to cover all exposed skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100). To be used in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation[1]. |
Operational Plan: Safe Handling Procedure
-
Preparation :
-
Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation[1].
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have all necessary PPE donned correctly before handling the chemical.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Handling :
-
Avoid the formation of dust and aerosols[1].
-
When weighing or transferring the solid, use a spatula and handle it gently.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
